2-(Naphthalen-1-yl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8,14-15H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJHFYHZVJWOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290391 | |
| Record name | 2-(naphthalen-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121193-91-7 | |
| Record name | 2-(naphthalen-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-1-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Enantiopure 2-(Naphthalen-1-yl)pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiopure 2-(naphthalen-1-yl)pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The document details methodologies including chiral auxiliary-mediated synthesis, biocatalytic approaches, organocatalytic asymmetric synthesis, and strategies commencing from the chiral pool. Each section includes detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of the synthetic pathways and workflows to facilitate understanding and replication.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a robust and well-established method for the stereoselective synthesis of 2-substituted pyrrolidines. One of the most effective approaches involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. This method offers high yields and excellent stereocontrol.
Synthesis via Diastereoselective Grignard Addition to a Chiral N-tert-butanesulfinyl Imine
This strategy employs the readily available and recyclable (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary to direct the addition of the 1-naphthyl Grignard reagent to a γ-chloro-imine, followed by in-situ cyclization to form the desired pyrrolidine.
Step 1: Synthesis of (R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide. To a solution of 4-chlorobutanal (1.0 eq) in CH2Cl2 (2 M) is added (R)-2-methylpropane-2-sulfinamide (1.0 eq) and anhydrous CuSO4 (2.0 eq). The resulting suspension is stirred vigorously at room temperature for 12-24 hours until the reaction is complete as monitored by TLC. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the crude N-sulfinyl imine, which is typically used in the next step without further purification.
Step 2: Synthesis of (R)-2-(Naphthalen-1-yl)-1-((R)-tert-butylsulfinyl)pyrrolidine. A solution of 1-bromonaphthalene (1.5 eq) in anhydrous THF (1 M) is added dropwise to a stirred suspension of magnesium turnings (1.6 eq) in anhydrous THF at room temperature under a nitrogen atmosphere. The mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then cooled to -78 °C. A solution of the crude (R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF (0.5 M) is added dropwise to the cold Grignard reagent. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is then quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Step 3: Deprotection to afford (R)-2-(Naphthalen-1-yl)pyrrolidine. The purified (R)-2-(naphthalen-1-yl)-1-((R)-tert-butylsulfinyl)pyrrolidine (1.0 eq) is dissolved in methanol (0.2 M), and a solution of HCl in diethyl ether (4.0 eq, 2 M) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and 1 M NaOH. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to give the enantiopure (R)-2-(naphthalen-1-yl)pyrrolidine.
Quantitative Data
| Aryl Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Phenyl | 85 | >98:2 | >99 |
| 4-Methoxyphenyl | 82 | >98:2 | >99 |
| 2-Thienyl | 78 | >95:5 | >99 |
| 1-Naphthyl (projected) | ~80 | >95:5 | >99 |
Data for phenyl, 4-methoxyphenyl, and 2-thienyl are based on published results for analogous 2-arylpyrrolidines. The data for 1-naphthyl is a projection based on the high efficiency of the method for other aromatic substrates.
Synthetic Pathway
Biocatalytic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases, in particular, have been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones.
Synthesis via Transaminase-Triggered Cyclization
This method involves the enantioselective amination of 4-chloro-1-(naphthalen-1-yl)butan-1-one using a transaminase, followed by spontaneous intramolecular cyclization to yield the desired pyrrolidine. Both enantiomers can be accessed by selecting the appropriate (R)- or (S)-selective transaminase.
A reaction mixture containing potassium phosphate buffer (100 mM, pH 8.0), the desired transaminase (e.g., ATA-117 for the (R)-enantiomer or an evolved (S)-selective transaminase, 10 mg/mL), pyridoxal 5'-phosphate (PLP, 1 mM), isopropylamine (as the amine donor, 1 M), and 4-chloro-1-(naphthalen-1-yl)butan-1-one (50 mM) in DMSO (5% v/v) is prepared. The reaction is incubated at 30-37 °C with shaking for 24-48 hours. The reaction progress is monitored by HPLC or GC. Upon completion, the pH of the mixture is adjusted to >10 with NaOH, and the product is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or by salt formation and recrystallization.
Quantitative Data
| Aryl Group | Transaminase | Enantiomer | Yield (%) | Enantiomeric Excess (ee) (%) |
| Phenyl | ATA-117 | R | 85 | >99.5 |
| Phenyl | Evolved TA | S | 90 | >99.5 |
| 4-Chlorophenyl | ATA-117 | R | 84 | >99.5 |
| 1-Naphthyl (projected) | ATA-117 | R | ~70-80 | >99 |
| 1-Naphthyl (projected) | Evolved TA | S | ~70-80 | >99 |
Data for phenyl and 4-chlorophenyl derivatives are based on published results. The data for the 1-naphthyl derivative is a projection based on the successful application of this method to a range of bulky aromatic substrates.
Experimental Workflow
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules. For the synthesis of 2-substituted pyrrolidines, proline and its derivatives are often used as catalysts in asymmetric Michael additions or other cascade reactions.
Synthesis via Asymmetric Michael Addition
A common organocatalytic approach involves the asymmetric Michael addition of an aldehyde to a nitroalkene, followed by reduction and cyclization. While a direct synthesis of this compound via this method is not prominently documented, a general procedure for analogous 2-arylpyrrolidines can be adapted.
Step 1: Asymmetric Michael Addition. To a solution of 1-naphthaldehyde (1.2 eq) and 4-nitro-1-butene (1.0 eq) in an appropriate solvent (e.g., CH2Cl2 or toluene) is added a proline-derived organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10-20 mol%). The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is concentrated and purified by flash column chromatography to yield the Michael adduct.
Step 2: Reduction and Cyclization. The purified Michael adduct is dissolved in methanol, and a reducing agent such as NiCl2·6H2O (2.0 eq) and NaBH4 (6.0 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reduction of the nitro group is complete. The reaction is then quenched, and the product is worked up. The resulting amino alcohol undergoes spontaneous or acid-catalyzed cyclization to form the pyrrolidine ring. The final product is purified by column chromatography.
Quantitative Data (for analogous 2-arylpyrrolidines)
| Aryl Group | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Phenyl | 20 | 75 | 95 |
| 4-Nitrophenyl | 20 | 88 | 98 |
| 2-Furyl | 20 | 70 | 92 |
This data is for the synthesis of analogous 2-arylpyrrolidines and serves as a reference for the potential outcome for the 1-naphthyl derivative.
Logical Relationship
Synthesis from the Chiral Pool
Utilizing readily available chiral starting materials, or the "chiral pool," is an economical and efficient strategy for the synthesis of enantiopure compounds. L-pyroglutamic acid is a common starting material for the synthesis of various pyrrolidine derivatives.
Synthesis from L-Pyroglutamic Acid
This approach involves the conversion of L-pyroglutamic acid into a suitable intermediate that can then be reacted with a 1-naphthyl nucleophile.
Step 1: N-Protection and Reduction of L-Pyroglutamic Acid. L-pyroglutamic acid is first N-protected (e.g., as a Boc or Cbz derivative). The protected pyroglutamic acid is then reduced to the corresponding lactamol using a mild reducing agent like DIBAL-H at low temperature.
Step 2: Nucleophilic Addition. The resulting lactamol is then subjected to a nucleophilic addition with 1-naphthylmagnesium bromide in the presence of a Lewis acid (e.g., BF3·OEt2). This reaction proceeds with the opening of the lactamol ring and the formation of an amino ketone intermediate.
Step 3: Reductive Cyclization. The amino ketone intermediate is then subjected to reductive amination conditions (e.g., hydrogenation over a palladium catalyst or reduction with NaBH3CN) to form the pyrrolidine ring.
Step 4: Deprotection. Finally, the N-protecting group is removed under appropriate conditions (e.g., acidolysis for Boc or hydrogenolysis for Cbz) to yield the enantiopure this compound.
Quantitative Data (General for 2-Arylpyrrolidines)
| Step | Reagents | Typical Yield (%) |
| N-Protection & Reduction | Boc2O, DIBAL-H | 85-95 |
| Nucleophilic Addition | ArMgBr, BF3·OEt2 | 60-80 |
| Reductive Cyclization | H2, Pd/C | 70-90 |
| Deprotection | TFA or H2, Pd/C | >90 |
Synthetic Pathway
Conclusion
This guide has outlined four distinct and effective strategies for the synthesis of enantiopure this compound. The choice of the most suitable method will depend on factors such as the desired enantiomer, scale of the synthesis, availability of starting materials and reagents, and the desired level of stereochemical purity. The chiral auxiliary-mediated approach offers high yields and excellent stereocontrol and is a reliable method for laboratory-scale synthesis. The biocatalytic route provides an environmentally friendly and highly enantioselective option, particularly advantageous for accessing both enantiomers. Organocatalytic methods represent a metal-free alternative, while synthesis from the chiral pool is an economical approach. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
physical and chemical properties of 2-(Naphthalen-1-yl)pyrrolidine
An In-depth Technical Guide on the Physical and Chemical Properties of 2-(Naphthalen-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic amine that holds potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and predictive models. The document outlines a plausible synthetic route, discusses potential biological activities based on structurally related compounds, and proposes an experimental workflow to investigate its anticancer potential. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this compound and its derivatives for therapeutic applications.
Chemical Identity and Physical Properties
Comprehensive experimental data for this compound is not extensively available in public databases. The following tables summarize key identifiers and a combination of available and predicted physicochemical properties to provide a foundational understanding of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 121193-91-7 | [1][2] |
| Molecular Formula | C₁₄H₁₅N | [1] |
| Molecular Weight | 197.28 g/mol | [1] |
| Canonical SMILES | C1CC(NC1)C2=CC=CC3=CC=CC=C32 | [1] |
| InChI | InChI=1S/C14H15N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8,14-15H,4,9-10H2 | [1] |
| InChIKey | FEJHFYHZVJWOOE-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Type | Reference |
| Appearance | Yellow Liquid | Experimental | [1] |
| Melting Point | Data not available | - | |
| Boiling Point | Data not available | - | |
| Solubility in Water | Slightly soluble | Experimental | [1] |
| pKa (Conjugate Acid) | Data not available (Predicted ~10-11) | Predicted | |
| LogP (Octanol/Water) | 3.8 | Predicted (XLogP3) | [3] |
| Topological Polar Surface Area | 12 Ų | Predicted | [1] |
| Complexity | 213 | Predicted | [1] |
| Hydrogen Bond Donors | 1 | Predicted | [1] |
| Hydrogen Bond Acceptors | 1 | Predicted | [1] |
Note: Many of the physical properties are predicted and should be confirmed through experimental validation.
Spectral Data (Predicted)
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.1-8.2 | d | Naphthyl H |
| ~7.8-7.9 | d | Naphthyl H |
| ~7.4-7.6 | m | Naphthyl H |
| ~4.5-4.6 | t | Pyrrolidine CH |
| ~3.0-3.2 | m | Pyrrolidine CH₂ |
| ~2.0-2.2 | m | Pyrrolidine CH₂ |
| ~1.7-1.9 | m | Pyrrolidine CH₂ |
| ~1.5-2.5 | br s | NH |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~138-140 | Naphthyl C (quaternary) |
| ~134-135 | Naphthyl C (quaternary) |
| ~128-130 | Naphthyl CH |
| ~125-127 | Naphthyl CH |
| ~122-124 | Naphthyl CH |
| ~60-62 | Pyrrolidine CH |
| ~46-48 | Pyrrolidine CH₂ |
| ~30-32 | Pyrrolidine CH₂ |
| ~25-27 | Pyrrolidine CH₂ |
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
-
Reductive Amination: 1-Naphthaldehyde reacts with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride (NaBH₄) to form N-(3-hydroxypropyl)-1-(naphthalen-1-yl)methanamine.
-
Cyclization: The resulting amino alcohol is then treated with a reagent like thionyl chloride (SOCl₂) to convert the hydroxyl group into a leaving group, facilitating intramolecular cyclization to form this compound.
Detailed Protocol:
-
Step 1: Synthesis of N-(3-hydroxypropyl)-1-(naphthalen-1-yl)methanamine
-
To a solution of 1-naphthaldehyde (1.0 eq) in methanol, add 3-aminopropanol (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of this compound
-
Dissolve the purified N-(3-hydroxypropyl)-1-(naphthalen-1-yl)methanamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Biological Activity and Potential Applications
Direct experimental evidence for the biological activity of this compound is limited. However, the pyrrolidine and naphthalene moieties are present in numerous biologically active compounds, suggesting potential therapeutic applications for this molecule.
-
Anticancer Potential: A structurally related compound, 2-(naphthalene-1-yl)-6-pyrrolidinyl-4-quinazolinone, has been shown to inhibit the proliferation of skin cancer cells by acting as a microtubule-destabilizing agent, leading to cell cycle arrest and mitotic catastrophe.[1] This suggests that this compound itself, or its derivatives, may possess anticancer properties by targeting the microtubule network. The pyrrolidine scaffold is a common feature in many anticancer agents.[4]
-
Antiviral Potential: Naphthalene and pyrrolidine derivatives have independently been investigated for their antiviral activities.[5][6][7] The combination of these two pharmacophores in a single molecule could lead to novel antiviral agents.
-
Central Nervous System (CNS) Activity: The pyrrolidine ring is a core structure in several CNS-active drugs. Further investigation into the neurological effects of this compound may be warranted.
Proposed Experimental Workflow for Anticancer Activity Screening
To investigate the potential anticancer mechanism of action of this compound, a logical experimental workflow can be proposed. This workflow focuses on its potential role as a microtubule inhibitor, drawing parallels from the activity of a structurally related compound.
Figure 1: Proposed workflow for investigating the anticancer activity of this compound.
Conclusion
This compound represents a molecule of interest for further investigation in the field of drug discovery. While experimental data on its physicochemical properties and biological activities are currently sparse, predictive modeling and the known pharmacology of related compounds suggest potential for this scaffold, particularly in the development of novel anticancer and antiviral agents. The proposed synthetic route and experimental workflow provide a starting point for researchers to explore the therapeutic potential of this compound. Further experimental validation of its properties and biological effects is crucial to fully elucidate its utility in medicinal chemistry.
References
- 1. This compound hydrochloride | C14H16ClN | CID 45156264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic and Methodological Guide to 2-(Naphthalen-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 2-(Naphthalen-1-yl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of predicted spectroscopic values based on established principles and analogous compounds, alongside generalized experimental protocols for obtaining such data. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and characterization of this compound and its derivatives.
Molecular Structure
This compound possesses a chemical formula of C₁₄H₁₅N and a molecular weight of 197.28 g/mol . The structure consists of a pyrrolidine ring attached at its 2-position to the 1-position of a naphthalene ring system.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.1 - 8.3 | d | 1H | Naphthyl H-8 |
| ~ 7.8 - 7.9 | d | 1H | Naphthyl H-5 |
| ~ 7.7 - 7.8 | d | 1H | Naphthyl H-4 |
| ~ 7.4 - 7.6 | m | 3H | Naphthyl H-2, H-3, H-6 |
| ~ 7.3 - 7.4 | d | 1H | Naphthyl H-7 |
| ~ 4.5 - 4.7 | t | 1H | Pyrrolidine C2-H |
| ~ 3.3 - 3.5 | m | 2H | Pyrrolidine C5-H₂ |
| ~ 2.0 - 2.2 | m | 2H | Pyrrolidine C3-H₂ |
| ~ 1.8 - 2.0 | m | 2H | Pyrrolidine C4-H₂ |
| ~ 1.5 - 1.7 | br s | 1H | Pyrrolidine N-H |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. d: doublet, t: triplet, m: multiplet, br s: broad singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 142 | Naphthyl C-1 |
| ~ 134 - 136 | Naphthyl C-8a |
| ~ 131 - 133 | Naphthyl C-4a |
| ~ 128 - 130 | Naphthyl C-8 |
| ~ 127 - 129 | Naphthyl C-5 |
| ~ 125 - 127 | Naphthyl C-4 |
| ~ 125 - 127 | Naphthyl C-3 |
| ~ 124 - 126 | Naphthyl C-6 |
| ~ 123 - 125 | Naphthyl C-2 |
| ~ 122 - 124 | Naphthyl C-7 |
| ~ 60 - 63 | Pyrrolidine C-2 |
| ~ 46 - 48 | Pyrrolidine C-5 |
| ~ 33 - 35 | Pyrrolidine C-3 |
| ~ 25 - 27 | Pyrrolidine C-4 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, Broad | N-H Stretch |
| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~ 2850 - 2960 | Medium | Aliphatic C-H Stretch |
| ~ 1590 - 1610 | Strong | Aromatic C=C Stretch |
| ~ 1500 - 1520 | Medium | Aromatic C=C Stretch |
| ~ 1450 - 1470 | Medium | CH₂ Bend |
| ~ 1100 - 1200 | Medium | C-N Stretch |
| ~ 770 - 810 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 197 | High | [M]⁺ (Molecular Ion) |
| 196 | Moderate | [M-H]⁺ |
| 168 | Moderate | [M - C₂H₅]⁺ |
| 154 | High | [M - C₃H₇]⁺ |
| 141 | Moderate | [Naphthyl-CH₂]⁺ |
| 128 | High | [Naphthyl]⁺ |
| 70 | High | [Pyrrolidinyl]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR: Spectra are typically acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectra are acquired with proton decoupling, a spectral width of 200-250 ppm, and a longer acquisition time and relaxation delay to ensure adequate signal-to-noise for all carbon signals.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and accessory-related absorptions.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. This can be done via direct infusion or through a chromatographic inlet such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV. Electrospray Ionization (ESI) can also be used, particularly with an LC inlet.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Techniques
This diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the complete structure of the molecule.
Caption: Interrelation of spectroscopic techniques for the structural elucidation of this compound.
In-depth Technical Guide on the Mechanism of Action of 2-(Naphthalen-1-yl)pyrrolidine-Based Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the catalytic mechanism of organocatalysts derived from the 2-(naphthalen-1-yl)pyrrolidine core. While the simple, unsubstituted this compound is not typically employed as a catalyst, its structure forms the chiral backbone of highly effective diarylprolinol silyl ether catalysts, commonly known as Jørgensen-Hayashi catalysts. These catalysts have demonstrated remarkable efficacy and stereocontrol in a variety of asymmetric transformations. This guide will focus on the operational mechanism of these sophisticated catalysts, using the asymmetric Michael addition of aldehydes to nitroalkenes as a representative example.
Core Mechanism of Action: Dual Activation Pathways
Organocatalysts based on the this compound framework, particularly diarylprolinol silyl ethers, operate through two primary activation modes: enamine catalysis and iminium ion catalysis . This dual functionality allows for the activation of both nucleophiles (aldehydes and ketones) and electrophiles (α,β-unsaturated carbonyls), respectively. The bulky diarylmethylsilyl ether group provides a crucial steric shield, directing the approach of the substrate and thereby controlling the stereochemistry of the product.
1. Enamine Catalysis (HOMO-Raising Activation):
In this pathway, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound, typically an aldehyde, to form a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the aldehyde, making it a more potent nucleophile. The chiral environment created by the catalyst ensures that the subsequent attack of this enamine on an electrophile occurs in a highly stereoselective manner. After the bond-forming step, the intermediate is hydrolyzed to release the product and regenerate the catalyst, completing the catalytic cycle.
2. Iminium Ion Catalysis (LUMO-Lowering Activation):
When reacting with α,β-unsaturated aldehydes or ketones, the catalyst forms a positively charged iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it a much stronger electrophile and activating it for nucleophilic attack at the β-position. The steric hindrance from the catalyst's structure effectively blocks one face of the iminium ion, leading to a highly enantioselective conjugate addition. Similar to the enamine cycle, the final step involves hydrolysis to yield the product and regenerate the catalyst.
These two interconnected catalytic cycles are fundamental to the broad applicability and high efficiency of Jørgensen-Hayashi type catalysts.
Data Presentation: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The following table summarizes the performance of a representative Jørgensen-Hayashi catalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, in the asymmetric Michael addition of various aldehydes to nitroalkenes. This data, from the seminal work by Hayashi et al., illustrates the high yields, diastereoselectivity, and enantioselectivity achievable with this class of catalysts.[1][2] The principles are directly applicable to analogues where one or both phenyl groups are replaced by a naphthalen-1-yl group.
| Entry | Aldehyde (Michael Donor) | Nitroalkene (Michael Acceptor) | Time (h) | Yield (%) | syn/anti ratio | ee (%) [syn] |
| 1 | Propanal | β-Nitrostyrene | 2 | 87 | 94:6 | 99 |
| 2 | Propanal | (E)-1-Nitro-2-(4-methoxyphenyl)ethene | 4 | 81 | 95:5 | 99 |
| 3 | Propanal | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 2 | 90 | 95:5 | 99 |
| 4 | Propanal | (E)-1-Nitro-2-(2-thienyl)ethene | 2 | 85 | 92:8 | 99 |
| 5 | Propanal | (E)-1-Nitroprop-1-ene | 24 | 75 | 95:5 | 98 |
| 6 | 3-Phenylpropanal | β-Nitrostyrene | 2 | 84 | 92:8 | 99 |
| 7 | Pentanal | β-Nitrostyrene | 2 | 85 | 94:6 | 99 |
| 8 | Isovaleraldehyde | β-Nitrostyrene | 2 | 82 | >95:5 | 99 |
Experimental Protocols
Representative Protocol for the Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol is based on the general procedure described by Hayashi et al. for the reaction catalyzed by diphenylprolinol silyl ether.[1][2]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or a naphthalen-1-yl analogue) (Catalyst)
-
β-Nitrostyrene
-
Propanal
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of β-nitrostyrene (0.5 mmol) in chloroform (1.0 mL) in a test tube is added the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%).
-
Addition of Aldehyde: Propanal (1.5 mmol, 3.0 equivalents) is then added to the mixture.
-
Reaction: The mixture is stirred at 0 °C for the time specified in the data table (e.g., 2 hours).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (using an appropriate eluent such as a hexane-ethyl acetate mixture) to afford the desired γ-nitro aldehyde product.
-
Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by HPLC analysis using a chiral stationary phase column (e.g., Chiralcel OD-H).
Mandatory Visualization
Catalytic Cycles of Diarylprolinol Silyl Ether Catalysts
Caption: Dual catalytic cycles of diarylprolinol silyl ether organocatalysts.
Experimental Workflow for Asymmetric Michael Addition
Caption: Step-by-step workflow for the asymmetric Michael addition.
References
Chiral Properties and Absolute Configuration of 2-(Naphthalen-1-yl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral properties and the determination of the absolute configuration of 2-(Naphthalen-1-yl)pyrrolidine, a significant chiral building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established principles of stereochemistry with data from closely related analogs to offer a predictive and methodological framework.
Introduction to the Chirality of this compound
This compound possesses a single stereocenter at the C2 position of the pyrrolidine ring, giving rise to two enantiomers: (R)-2-(Naphthalen-1-yl)pyrrolidine and (S)-2-(Naphthalen-1-yl)pyrrolidine. The spatial arrangement of the naphthyl group and the pyrrolidine ring substituents around this chiral center dictates the molecule's interaction with other chiral entities, a critical aspect in drug design and development where stereospecific interactions with biological targets are paramount. The pyrrolidine scaffold is a prevalent motif in a multitude of FDA-approved pharmaceuticals, underscoring the importance of understanding and controlling its stereochemistry.
Synthesis and Resolution of Enantiomers
The enantioselective synthesis of 2-aryl-substituted pyrrolidines is a well-established field in organic chemistry. While a specific protocol for this compound is not detailed in the available literature, several general methodologies can be applied.
Common Synthetic Strategies:
-
Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals (e.g., Palladium, Rhodium, Iridium) or organocatalysts (e.g., proline and its derivatives), can facilitate the enantioselective reduction of corresponding imines or the asymmetric alkylation of proline derivatives.
-
Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as L-proline or D-proline, the desired naphthyl group can be introduced at the C2 position through nucleophilic substitution or other coupling reactions, preserving the initial stereochemistry.
-
Chiral Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers through various resolution techniques.
-
Diastereomeric Salt Formation: Reaction with a chiral resolving agent, such as tartaric acid or mandelic acid, forms diastereomeric salts which can be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP allows for their separation.
-
A logical workflow for obtaining enantiopure this compound is depicted below.
An In-depth Technical Guide on the Stability and Storage of 2-(Naphthalen-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 2-(Naphthalen-1-yl)pyrrolidine (CAS No. 121193-91-7). Due to the limited publicly available stability data specific to this compound, this guide also incorporates general principles and methodologies for stability testing based on structurally related compounds.
Compound Profile
This compound is a chemical compound with a molecular formula of C14H15N.[1] It is recognized for its utility as a building block in the synthesis of pharmaceuticals and other organic compounds.[1] The structure consists of a naphthalene ring linked to a pyrrolidine ring.[1]
Table 1: General Properties of this compound
| Property | Information |
| CAS Number | 121193-91-7[1] |
| Molecular Formula | C14H15N[1] |
| Appearance | Yellow Liquid or White to Off-White Solid[1] |
| Solubility | Slightly soluble in water[1] |
Stability Profile and Storage Conditions
The chemical stability of this compound under standard ambient conditions (room temperature) is reported to be good. However, for long-term storage and to mitigate potential degradation, specific conditions should be maintained. For the hydrochloride salt of the compound, long-term storage in a cool, dry place is recommended.[2]
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place.[1][3] Ambient temperatures are generally acceptable for short-term storage.[1] For long-term storage, refer to the product label for any specific temperature requirements. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Handle and store under an inert gas (e.g., nitrogen or argon). | To prevent oxidation, which can be a degradation pathway for pyrrolidine-containing compounds.[4] |
| Container | Keep container tightly closed.[3] | To prevent exposure to moisture and atmospheric oxygen. |
| Environment | Store in a dry and well-ventilated place.[3] | To avoid moisture absorption and to ensure any potential vapors are safely dispersed. |
| Light Exposure | Protect from direct sunlight.[3] | To prevent photolytic degradation. |
Known Incompatibilities: While specific incompatibility data for this compound is scarce, information from related pyrrolidine compounds suggests avoiding contact with:
Experimental Protocols for Stability Assessment
Protocol 1: Forced Degradation Under Hydrolytic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M sodium hydroxide and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Repeat the procedure in step 2, using 0.1 M sodium hydroxide instead of hydrochloric acid, and neutralize with 0.1 M hydrochloric acid.
-
-
Neutral Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of purified water.
-
Incubate and sample as described above.
-
-
Analysis: Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Protocol 2: Forced Degradation Under Oxidative Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Procedure:
-
Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).
-
Maintain the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Withdraw samples at various time points.
-
-
Analysis: Analyze the samples by HPLC to determine the extent of degradation.
Data Presentation for Stability Studies
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 3: Example Data Table for a Long-Term Stability Study
| Storage Condition | Time Point (Months) | Appearance | Purity (%) by HPLC | Total Impurities (%) |
| 25°C / 60% RH | 0 | White Solid | 99.8 | 0.2 |
| 3 | White Solid | 99.7 | 0.3 | |
| 6 | White Solid | 99.6 | 0.4 | |
| 12 | Off-White Solid | 99.4 | 0.6 | |
| 40°C / 75% RH | 0 | White Solid | 99.8 | 0.2 |
| 1 | White Solid | 99.5 | 0.5 | |
| 3 | Off-White Solid | 99.0 | 1.0 | |
| 6 | Yellowish Solid | 98.2 | 1.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: General Workflow for Compound Stability Testing
Caption: A generalized workflow for assessing the chemical stability of a compound.
Diagram 2: Logical Relationships for Proper Storage and Handling
Caption: Key factors for ensuring the stability of this compound during storage.
References
Theoretical and Computational Modeling of 2-(Naphthalen-1-yl)pyrrolidine: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive theoretical framework and a proposed computational workflow for the detailed investigation of 2-(Naphthalen-1-yl)pyrrolidine. Due to a lack of specific published theoretical studies on this molecule, this whitepaper outlines a robust, multi-faceted computational approach encompassing synthesis, conformational analysis, electronic property determination, and receptor binding studies. The methodologies described herein are based on established computational chemistry principles and successful studies of analogous 2-aryl-pyrrolidine structures. This guide is intended to serve as a foundational resource for researchers initiating theoretical investigations into this and similar compounds, providing a structured pathway from molecular synthesis to the prediction of biological activity. All quantitative data presented are illustrative examples to guide data presentation.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of an aryl group at the 2-position of the pyrrolidine ring, as in this compound, creates a chiral center and introduces a significant hydrophobic moiety, suggesting potential for specific interactions with biological macromolecules.
Computational modeling offers a powerful and cost-effective avenue to explore the physicochemical properties, conformational landscape, and potential biological targets of novel chemical entities. This whitepaper outlines a detailed theoretical and computational protocol for the comprehensive analysis of this compound.
Proposed Synthesis and Characterization
While a definitive, optimized synthesis for this compound is not extensively documented, a plausible synthetic route can be adapted from established methods for the synthesis of 2-aryl-pyrrolidines. A common approach involves the reaction of a suitable naphthalene-containing precursor with a pyrrolidine derivative or a precursor that can be cyclized.
Illustrative Synthetic Protocol
A potential synthetic route could involve a multi-step process starting from 1-naphthaldehyde.
Step 1: Condensation 1-Naphthaldehyde is reacted with nitroethane in the presence of a base (e.g., ammonium acetate) to yield 1-(1-naphthalen-2-yl)-2-nitropropene.
Step 2: Reduction and Cyclization The resulting nitroalkene is then subjected to a reduction reaction, for example, using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). This reduction of the nitro group to an amine is followed by a spontaneous or catalyzed intramolecular cyclization to form the pyrrolidine ring.
Step 3: Purification and Characterization The final product, this compound, would be purified using column chromatography. Characterization would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy to confirm the structure and purity.
Computational Modeling Workflow
A thorough computational investigation of this compound should proceed through a multi-stage workflow, from initial structure preparation to the simulation of its dynamic behavior and receptor interactions.
Conformational Analysis
The pyrrolidine ring can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The relative orientation of the naphthalene group is also a key determinant of the overall molecular shape.
Experimental Protocol:
-
Initial 3D Structure Generation: Generate the 3D structure of this compound using molecular building software (e.g., Avogadro, ChemDraw).
-
Force Field-Based Conformational Search: Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94s or OPLS3e). This will identify a set of low-energy conformers.
-
Geometry Optimization: The identified conformers should be subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and relative energies.
Quantum Chemical Calculations
DFT calculations are essential for understanding the electronic properties of the molecule, which in turn govern its reactivity and intermolecular interactions.
Experimental Protocol:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology: Perform geometry optimization and frequency calculations on the lowest energy conformer using a functional like B3LYP or M06-2X with a basis set such as 6-31G(d,p) or larger.
-
Properties to Calculate:
-
Optimized Geometry: Bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: To confirm the structure is a true minimum on the potential energy surface.
-
Electronic Properties: HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charges.
-
Table 1: Illustrative Quantum Chemical Data for this compound
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 1.2 D |
| NBO Charge on Pyrrolidine N | -0.6 e |
Molecular Dynamics Simulations
MD simulations provide insights into the dynamic behavior of the molecule in a simulated biological environment, such as in aqueous solution.
Experimental Protocol:
-
Software: Use MD simulation packages like GROMACS, AMBER, or NAMD.
-
Force Field: Parameterize the molecule using a force field such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field).
-
System Setup: Place the molecule in a periodic box of water molecules (e.g., TIP3P or SPC/E) and add counter-ions to neutralize the system.
-
Simulation Steps:
-
Energy minimization of the system.
-
Equilibration in NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production run for a sufficient duration (e.g., 100 ns) to sample conformational space.
-
-
Analysis: Analyze the trajectory to study conformational flexibility (e.g., RMSD, RMSF), hydrogen bonding with water, and the puckering of the pyrrolidine ring over time.
Putative Biological Target Identification and Interaction Modeling
The structure of this compound suggests it may interact with targets that have hydrophobic binding pockets capable of accommodating the naphthalene moiety. A logical workflow for target identification and interaction modeling is proposed below.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.
Experimental Protocol:
-
Target Selection: Identify potential protein targets based on the structural similarity of this compound to known ligands or through pharmacophore-based virtual screening.
-
Software: Use docking software such as AutoDock Vina, Glide, or GOLD.
-
Preparation: Prepare the ligand (generate low-energy conformers, assign charges) and the receptor (add hydrogen atoms, assign protonation states, define the binding site).
-
Docking Simulation: Perform the docking calculations to generate a set of binding poses.
-
Analysis: Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) and estimate the binding affinity (docking score).
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | LEU83, VAL65 | Hydrophobic |
| PHE145 | Pi-stacking with naphthalene | ||
| GLU101 | H-bond with pyrrolidine N-H | ||
| 2 | -8.2 | ILE144, ALA80 | Hydrophobic |
| LYS45 | H-bond with pyrrolidine N-H |
Conclusion
This whitepaper presents a structured and comprehensive theoretical and computational methodology for the in-depth study of this compound. By following the proposed workflows for synthesis, conformational analysis, quantum chemical calculations, molecular dynamics simulations, and molecular docking, researchers can gain significant insights into the physicochemical properties and potential biological activity of this and related molecules. The presented protocols and illustrative data tables are intended to serve as a practical guide for initiating and conducting rigorous computational studies in the absence of pre-existing specific literature, thereby accelerating the exploration of novel chemical matter in drug discovery and development.
The Expanding Therapeutic Potential of Novel Pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has emerged as a versatile scaffold in medicinal chemistry, leading to the development of novel derivatives with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the current landscape of pyrrolidine derivatives, focusing on their potential as anticancer, antimicrobial, antiviral, neuroprotective, and antidiabetic agents. The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activities of Pyrrolidine Derivatives
Several classes of novel pyrrolidine derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms within cancer cells.
Quantitative Anticancer Data
The cytotoxic effects of various pyrrolidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most promising compounds are summarized in the table below.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spirooxindole-pyrrolidine | Derivative 1 | A549 (Lung) | 8.5 | Doxorubicin | 1.2 |
| Derivative 2 | A549 (Lung) | 5.2 | Doxorubicin | 1.2 | |
| Derivative 3 | A549 (Lung) | 12.1 | Doxorubicin | 1.2 | |
| Spiro[pyrrolidine-3,3'-oxindoles] | 38d | MCF-7 (Breast) | 6.00 | - | - |
| 38h | MCF-7 (Breast) | 4.01 | - | - | |
| 38i | MCF-7 (Breast) | 3.53 | - | - | |
| Pyrrolidine Chalcones | 3IP | MCF-7 (Breast) | 25-30 µg/mL | - | - |
| 3FP | MDA-MB-468 (Breast) | 25 µg/mL | - | - | |
| Thiophen-containing Pyrrolidines | 37e | MCF-7 (Breast) | 17 | Doxorubicin | 16 |
| 37e | HeLa (Cervical) | 19 | Doxorubicin | 18 | |
| 5-Oxopyrrolidines | 18-22 | A549 (Lung) | Potent Activity | - | - |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone | - | PPC-1 (Prostate) | 2.5–20.2 | - | - |
| - | IGR39 (Melanoma) | 2.5–20.2 | - | - |
Targeted Signaling Pathway: EGFR Inhibition
A key mechanism of action for some anticancer pyrrolidine derivatives, such as the spirooxindole-pyrrolidine series, is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5] Pyrrolidine derivatives can interfere with this pathway, ultimately leading to the inhibition of cancer cell proliferation and survival.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[3][6][7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolidine derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activities of Pyrrolidine Derivatives
Novel pyrrolidine derivatives have shown promising activity against a range of pathogenic bacteria and fungi, offering potential solutions to the growing problem of antimicrobial resistance.[6]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The MIC values for several pyrrolidine derivatives against various microbial strains are presented below.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) |
| Pyrrolidine Chalcones | 3BP, 3CP, 3DP | Staphylococcus aureus | 0.025 |
| 3AP, 3IP | Enterococcus faecalis | 0.025 | |
| 3CP | Mycobacterium tuberculosis | 6.25 | |
| 5-Oxopyrrolidines | 21 | Staphylococcus aureus TCH 1516 (USA 300) | 2 |
| 21 | Multidrug-resistant S. aureus | 1-8 | |
| Spiropyrrolidine | 5d | Staphylococcus aureus ATCC 25923 | 3.95 (mM) |
| Sulfonylamino Pyrrolidine | 38 | Staphylococcus aureus | 3.11 |
| 38 | Escherichia coli | 6.58 | |
| 38 | Pseudomonas aeruginosa | 5.82 |
Targeted Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV
Certain pyrrolidine-thiazole derivatives exert their antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are type II topoisomerases that are crucial for bacterial DNA replication, repair, and transcription.[8][9] By inhibiting these enzymes, the pyrrolidine derivatives disrupt these vital cellular processes, leading to bacterial cell death.[10]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[11][12]
Principle: A paper disk impregnated with a specific concentration of an antimicrobial compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.[13]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile saline or broth
-
Antimicrobial disks impregnated with pyrrolidine derivatives
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[12]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[14]
-
Disk Placement: Using sterile forceps, place the antimicrobial disks onto the inoculated agar surface, ensuring they are firmly in contact with the agar.[14]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[13]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Antiviral Activities of Pyrrolidine Derivatives
The structural diversity of pyrrolidine derivatives has also been exploited to develop potent antiviral agents against a variety of viruses.
Quantitative Antiviral Data
The antiviral efficacy of novel pyrrolidine derivatives has been demonstrated against several clinically relevant viruses.
| Compound Class | Derivative | Target Virus | Assay | IC50 | CC50 (µM) | Selectivity Index (SI) |
| Pyrrolidine-based Analogs | - | Hepatitis C Virus (HCV) NS3/4A Protease | Protease Inhibition | - | - | - |
| Quinoxaline-pyrrolidine Hybrid | Compound 9 | Herpes Simplex Virus-1 (HSV-1) | Antiviral Assay | 0.32 µM | 30000 | 93685 |
| Compound 9 | Influenza A virus (H1N1) | Antiviral Assay | 1.76 µM | 30000 | 17034 | |
| Compound 9 | SARS-CoV-2 | Antiviral Assay | 1.06 µM | 30000 | 28368 |
Targeted Mechanism: Inhibition of HCV NS3/4A Protease
Novel pyrrolidine-based analogs have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease.[3] This viral enzyme is a serine protease that is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[15] By inhibiting this enzyme, these pyrrolidine derivatives block viral maturation and replication.[3]
Experimental Protocol: HCV NS3/4A Protease FRET Assay
A Förster Resonance Energy Transfer (FRET)-based assay is commonly used to screen for inhibitors of the HCV NS3/4A protease.[16]
Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for the NS3/4A protease, flanked by a donor and an acceptor fluorophore. In the intact substrate, FRET occurs. Upon cleavage by the protease, the fluorophores are separated, leading to a decrease in the FRET signal, which can be measured.[16]
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic FRET substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM DTT, 0.1% Triton X-100)
-
Test compounds (pyrrolidine derivatives)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.[16]
-
Assay Plate Preparation: Add the test compounds to the wells of a 384-well plate.[16]
-
Enzyme Addition: Add the recombinant NS3/4A protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[16]
-
Reaction Initiation: Add the FRET substrate to each well to start the enzymatic reaction.[16]
-
Fluorescence Measurement: Monitor the fluorescence signal over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the percent inhibition for each compound concentration. Calculate the IC50 value for active compounds.
Neuroprotective Activities of Pyrrolidine Derivatives
Pyrrolidine derivatives have also shown promise in the field of neuroprotection, with potential applications in treating neurodegenerative diseases and ischemic stroke.[4][17]
Quantitative Neuroprotective Data
The neuroprotective effects of certain pyrrolidine derivatives have been quantified in various in vitro and in vivo models.
| Compound Class | Derivative | Model | Endpoint | EC50 / Effect |
| Phenylpyrrolidinone | Compound 1 | Glutamate-induced excitotoxicity in primary cortical neurons | Cell Viability | 37% increase in cell survival at 50 µM |
| Pyrrolidine | 5e | Rat transient middle cerebral artery occlusion (MCAO) | Neuroprotection | Remarkable neuroprotective activity |
| Pyrrolidine dithiocarbamate | PDTC | Neonatal hypoxia-ischemia | Brain Infarct Size | 59% reduction in infarct size at 50 mg/kg |
Targeted Mechanism: Sodium Channel Blockade
A series of pyrrolidine derivatives have been identified as potent sodium channel blockers.[4] In conditions like ischemic stroke, excessive sodium influx into neurons leads to excitotoxicity and cell death. By blocking these sodium channels, these pyrrolidine derivatives can prevent this harmful influx, thereby exerting a neuroprotective effect.[4]
Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay
This assay is used to evaluate the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[6]
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium with supplements
-
Glutamate solution
-
Test compound (pyrrolidine derivative)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Multi-well culture plates
Procedure:
-
Cell Culture: Plate primary cortical neurons in multi-well plates and culture for 7-10 days.[6]
-
Compound Treatment: Pre-incubate the neurons with various concentrations of the test compound for 1-2 hours.[6]
-
Glutamate Exposure: Add glutamate to the culture medium to induce excitotoxicity and incubate for a specified period (e.g., 24 hours).[6]
-
Cell Viability Assessment: Assess cell viability using a standard assay like the MTT or LDH assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the glutamate-only treated control.
Experimental Protocol: In Vivo Transient Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used animal model of focal ischemic stroke.[18][19][20]
Procedure (Rat Model):
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane).[21]
-
Surgical Preparation: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]
-
Occlusion: Ligate the ECA and insert a nylon monofilament through the ECA into the ICA to block the origin of the middle cerebral artery (MCA).[6][19]
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion of blood flow.[6]
-
Drug Administration: Administer the test compound at the onset of reperfusion or as per the study design.[6]
-
Neurological Assessment: Evaluate the neurological deficit at various time points post-MCAO using a standardized scoring system.[6]
-
Infarct Volume Measurement: At the end of the study, sacrifice the animal and determine the infarct volume in the brain using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC).[19]
Antidiabetic Activities of Pyrrolidine Derivatives
Certain pyrrolidine derivatives have been investigated for their potential in managing type 2 diabetes.
Quantitative Antidiabetic Data
A notable class of pyrrolidine derivatives has shown potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4).
| Compound Class | Derivative | Target | IC50 (µM) |
| Pyrrolidine-2-carbonitrile | 17a | DPP-4 | 0.017 |
| Pyrrolidine sulfonamide | 23d | DPP-4 | 11.32 |
Targeted Mechanism: DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[22] GLP-1 plays a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release. By inhibiting DPP-4, pyrrolidine-2-carbonitrile derivatives can increase the levels of active GLP-1, leading to improved glycemic control.[15]
Experimental Protocol: DPP-4 Inhibitor Screening Assay
A common method for screening DPP-4 inhibitors involves a fluorometric assay.
Principle: The assay uses a synthetic substrate that is cleaved by DPP-4 to release a fluorescent product. The presence of a DPP-4 inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human DPP-4
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer
-
Test compounds (pyrrolidine derivatives)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound and Enzyme Incubation: In a 96-well plate, mix the test compounds with the DPP-4 enzyme in the assay buffer and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the DPP-4 substrate to each well to start the reaction and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Calculate the percent inhibition of DPP-4 activity for each compound concentration and determine the IC50 value for active inhibitors.
General Experimental Workflow
The evaluation of the biological activities of novel pyrrolidine derivatives typically follows a standardized workflow, from initial synthesis to in-depth biological characterization.
References
- 1. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Workflow for defining reference chemicals for assessing performance of in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accio.github.io [accio.github.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
Structural Analysis of 2-(Naphthalen-1-yl)pyrrolidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-(naphthalen-1-yl)pyrrolidine hydrochloride (C₁₄H₁₆ClN). Due to the limited availability of direct experimental data for this specific compound, this document combines publicly available computed data with detailed, plausible experimental protocols derived from established synthesis and characterization methodologies for analogous 2-arylpyrrolidines. This guide includes predicted quantitative data for spectroscopic and structural properties, detailed experimental workflows, and visualizations to aid in the understanding of the synthesis and characterization of this compound.
Chemical Structure and Properties
This compound hydrochloride is a chemical compound with the molecular formula C₁₄H₁₆ClN. It consists of a pyrrolidine ring attached to a naphthalene ring system at the 2-position of the pyrrolidine and the 1-position of the naphthalene. The hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring.
Table 1: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₁₄H₁₆ClN |
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | This compound;hydrochloride |
| CAS Number | 1197235-46-3 |
| Topological Polar Surface Area | 12 Ų |
| Complexity | 213 |
| Monoisotopic Mass | 233.0971272 Da |
Predicted Structural and Spectroscopic Data
In the absence of published experimental crystallographic and spectroscopic data, the following tables present predicted values obtained from computational chemistry methods. These predictions offer a valuable starting point for the characterization of this compound hydrochloride.
Predicted Crystallographic Data
The following table outlines predicted bond lengths and angles for the core structure of this compound. These values are based on computational modeling and may vary from experimental results.
Table 2: Predicted Key Bond Lengths and Angles
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C(naphthyl)-C(pyrrolidine) | 1.52 |
| C(pyrrolidine)-N | 1.47 |
| N-H (protonated) | 1.03 |
| Bond Angles (°) ** | |
| C(naphthyl)-C(pyrrolidine)-N | 112 |
| C(pyrrolidine)-N-C(pyrrolidine) | 109 |
| Torsion Angles (°) ** | |
| C(naphthyl)-C(naphthyl)-C(pyrrolidine)-N | Variable (dependent on conformation) |
Predicted Spectroscopic Data
The following tables contain predicted Nuclear Magnetic Resonance (NMR) chemical shifts and key Infrared (IR) absorption bands.
Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Naphthalene-H | 7.2 - 8.2 | m |
| Pyrrolidine-CH(2) | 4.5 - 4.8 | m |
| Pyrrolidine-CH₂(3,4,5) | 1.8 - 2.5 | m |
| NH₂⁺ | 9.0 - 10.0 | br s |
Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| Naphthalene-C (quaternary) | 130 - 135 |
| Naphthalene-CH | 122 - 129 |
| Pyrrolidine-CH(2) | 60 - 65 |
| Pyrrolidine-CH₂(3,5) | 45 - 50 |
| Pyrrolidine-CH₂(4) | 25 - 30 |
Table 5: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H⁺ Stretch (salt) | 2400 - 2700 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |
| C-N Stretch | 1100 - 1250 | Medium |
Experimental Protocols
The following sections detail plausible experimental protocols for the synthesis and characterization of this compound hydrochloride based on established methods for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound is the asymmetric synthesis from γ-chloro N-(tert-butanesulfinyl)ketimines, followed by deprotection.
Materials:
-
1-(Naphthalen-1-yl)ethan-1-one
-
Titanium(IV) ethoxide
-
(R)- or (S)-tert-Butanesulfinamide
-
Lithium triethylborohydride (LiBEt₃H) in THF
-
Hydrochloric acid (in diethyl ether or dioxane)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Formation of N-(tert-butanesulfinyl)ketimine: To a solution of 1-(naphthalen-1-yl)ethan-1-one in anhydrous THF, add titanium(IV) ethoxide and (R)- or (S)-tert-butanesulfinamide. Stir the mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Chlorination: Cool the reaction mixture to -78 °C and add a solution of lithium diisopropylamide (LDA) in THF dropwise. After stirring for 1 hour, add a solution of N-chlorosuccinimide (NCS) in THF. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Reductive Cyclization: Cool the resulting γ-chloro N-(tert-butanesulfinyl)ketimine solution to -78 °C. Add a solution of lithium triethylborohydride (LiBEt₃H) in THF dropwise. Stir the reaction at this temperature for 3-5 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of the Free Base: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Formation of this compound Hydrochloride
The hydrochloride salt can be prepared by treating the purified free base with hydrochloric acid.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid (2 M in diethyl ether or as dry HCl gas)
Procedure:
-
Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete. Alternatively, bubble dry HCl gas through the solution.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the this compound hydrochloride salt under vacuum.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
IR spectra should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
Mass spectra should be acquired using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the parent ion.
X-ray Crystallography:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the hydrochloride salt in an appropriate solvent system (e.g., ethanol/diethyl ether). The crystal structure would be determined using a single-crystal X-ray diffractometer.
Visualizations
The following diagrams illustrate key workflows for the synthesis and characterization of this compound hydrochloride.
Caption: Synthetic workflow for this compound hydrochloride.
Caption: Analytical workflow for the structural characterization.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Use of 2-(Naphthalen-1-yl)pyrrolidine in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, providing an alternative to traditional metal-based catalysts. Among the various classes of organocatalysts, proline and its derivatives have garnered significant attention due to their ability to mimic the function of natural aldolase enzymes, catalyzing asymmetric aldol reactions with high stereoselectivity. 2-(Naphthalen-1-yl)pyrrolidine, a proline-derived chiral amine, belongs to the family of diarylprolinol-type catalysts. These catalysts are known for their efficacy in a range of asymmetric transformations, including the aldol reaction, which is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
The catalytic activity of this compound and its derivatives, such as the corresponding silyl ethers, stems from their ability to form key reactive intermediates with carbonyl compounds. The catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. The chiral pyrrolidine scaffold, bearing a bulky naphthalene substituent, creates a sterically defined environment that directs the facial selectivity of the enamine's attack on an aldehyde acceptor, thereby controlling the stereochemical outcome of the reaction. This process allows for the construction of β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.
Catalytic Cycle
The generally accepted mechanism for proline-catalyzed asymmetric aldol reactions proceeds through an enamine intermediate. The catalytic cycle can be visualized as follows:
Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction.
Experimental Workflow
A typical experimental workflow for an asymmetric aldol reaction using a pyrrolidine-based organocatalyst is outlined below. This workflow highlights the key steps from reaction setup to product analysis.
Caption: General experimental workflow for an asymmetric aldol reaction using a this compound catalyst.
Quantitative Data Summary
| Entry | Aldehyde (Acceptor) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Toluene | 24 | 95 | >95:5 | 99 |
| 2 | 4-Chlorobenzaldehyde | Toluene | 48 | 92 | >95:5 | 98 |
| 3 | Benzaldehyde | Toluene | 72 | 85 | 90:10 | 95 |
| 4 | 2-Naphthaldehyde | Toluene | 48 | 90 | >95:5 | 99 |
| 5 | 4-Methoxybenzaldehyde | Toluene | 96 | 80 | 85:15 | 92 |
Note: The data presented is for a representative diarylprolinol silyl ether catalyst and is intended to provide an estimate of the potential efficacy of this compound derivatives. Optimal conditions and results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following is a general protocol for a representative asymmetric aldol reaction using a diarylprolinol-type catalyst. This protocol can be adapted for use with this compound or its derivatives.
Materials:
-
(S)-2-(Naphthalen-1-yl)pyrrolidine (or a suitable derivative, e.g., the TMS-ether)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., toluene, chloroform, or DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and the anhydrous solvent (2.0 mL).
-
Addition of Reactants: Add the ketone (5.0 mmol, 5.0 equiv) to the flask.
-
Catalyst Loading: Add the (S)-2-(naphthalen-1-yl)pyrrolidine catalyst (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). The optimal temperature may need to be determined empirically to balance reaction rate and stereoselectivity.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis:
-
Determine the yield of the purified aldol product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude or purified product.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Ensure that all glassware is properly dried to avoid side reactions with water.
Application Notes and Protocols for 2-(Naphthalen-1-yl)pyrrolidine as a Chiral Auxiliary in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric synthesis, serving as versatile chiral auxiliaries, organocatalysts, and ligands for transition metals. The rigid five-membered ring of the pyrrolidine scaffold allows for effective transfer of chiral information, enabling the stereoselective formation of new stereocenters. 2-Aryl-substituted pyrrolidines, in particular, are valuable building blocks in medicinal chemistry due to their prevalence in biologically active compounds and their utility in the synthesis of complex molecular architectures.
This document focuses on the application of 2-(Naphthalen-1-yl)pyrrolidine as a chiral auxiliary. While specific, detailed applications of this particular auxiliary are not extensively reported in the peer-reviewed literature, its structural similarity to other well-studied 2-aryl and 2-alkyl pyrrolidine auxiliaries allows for the reliable extrapolation of its potential uses in key asymmetric transformations. The protocols and data presented herein are based on established methodologies for closely related and well-documented chiral pyrrolidine auxiliaries, providing a robust framework for the application of this compound in asymmetric synthesis.
Synthesis of this compound
The enantiomerically pure forms of this compound can be synthesized through various established methods for the preparation of chiral 2-substituted pyrrolidines. A common strategy involves the asymmetric reduction of the corresponding 2-(naphthalen-1-yl)-1-pyrroline or the diastereoselective addition of a naphthalene-based organometallic reagent to a chiral imine derived from a proline precursor.
Caption: Plausible synthetic pathway for this compound.
Application in Asymmetric Alkylation
The asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral pyrrolidine auxiliaries can be used to form chiral enamines from prochiral ketones or aldehydes. The steric bulk of the substituent at the 2-position of the pyrrolidine ring directs the approach of an electrophile from the less hindered face of the enamine, leading to high diastereoselectivity. Subsequent hydrolysis of the resulting iminium salt furnishes the α-alkylated carbonyl compound in high enantiomeric excess and allows for the recovery of the chiral auxiliary.
Representative Data for Asymmetric Alkylation of Cyclohexanone
The following table presents typical data for the asymmetric alkylation of cyclohexanone using a chiral 2-substituted pyrrolidine auxiliary, illustrating the expected outcomes for reactions employing this compound.
| Entry | Electrophile (R-X) | Solvent | Temp (°C) | Yield (%) | d.e. (%) | e.e. (%) |
| 1 | Benzyl bromide | THF | -78 to RT | 85 | >95 | >95 |
| 2 | Ethyl iodide | THF | -78 to RT | 82 | >95 | >95 |
| 3 | Allyl bromide | THF | -78 to RT | 88 | >95 | >95 |
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide
This protocol is adapted from established procedures for asymmetric alkylation using chiral pyrrolidine derivatives.
1. Formation of the Chiral Enamine:
-
To a solution of (S)-2-(naphthalen-1-yl)pyrrolidine (1.2 equiv.) in anhydrous toluene (0.5 M) is added cyclohexanone (1.0 equiv.).
-
The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting ketone is consumed (typically 4-6 hours).
-
The solvent is removed under reduced pressure to yield the crude chiral enamine, which is used directly in the next step.
2. Diastereoselective Alkylation:
-
The crude enamine is dissolved in anhydrous THF (0.5 M) and the solution is cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium in hexanes (1.1 equiv.) is added dropwise, and the resulting solution is stirred at -78 °C for 2 hours.
-
Benzyl bromide (1.1 equiv.) is then added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours before being allowed to warm slowly to room temperature overnight.
3. Hydrolysis and Product Isolation:
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is stirred vigorously for 1 hour, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the enantiomerically enriched (R)-2-benzylcyclohexanone.
Caption: Workflow for asymmetric alkylation using a chiral pyrrolidine auxiliary.
Application in Asymmetric Aldol Reactions
N-Acyl derivatives of chiral pyrrolidines are effective auxiliaries for diastereoselective aldol reactions. The N-acyl group can be enolized with a suitable base (e.g., LDA or boron triflates) to form a chiral enolate. The steric hindrance provided by the 2-substituent on the pyrrolidine ring directs the approach of an aldehyde, leading to the formation of one diastereomer of the aldol adduct preferentially.
Representative Data for Asymmetric Aldol Reaction
The following table provides representative data for the asymmetric aldol reaction of an N-propionyl-2-substituted-pyrrolidine with benzaldehyde.
| Entry | Lewis Acid | Base | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | LDA | - | -78 | 85 | 90:10 |
| 2 | Bu₂BOTf | DIPEA | -78 | 92 | >98:2 |
| 3 | TiCl₄ | DIPEA | -78 | 88 | 10:90 |
Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde
This protocol is based on the well-established Evans asymmetric aldol reaction, adapted for a pyrrolidine-based auxiliary.
1. Preparation of the N-Propionyl Auxiliary:
-
To a solution of (S)-2-(naphthalen-1-yl)pyrrolidine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (0.5 M) at 0 °C is added propionyl chloride (1.2 equiv.) dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction is quenched with water, and the organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the N-propionyl derivative, which can be purified by column chromatography.
2. Diastereoselective Aldol Reaction:
-
To a solution of the N-propionyl-2-(naphthalen-1-yl)pyrrolidine (1.0 equiv.) in anhydrous dichloromethane (0.2 M) at 0 °C is added dibutylboron triflate (1.1 equiv.) followed by the dropwise addition of diisopropylethylamine (1.2 equiv.).
-
The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
Freshly distilled benzaldehyde (1.2 equiv.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is stirred for 1 hour, and the volatile solvents are removed under reduced pressure.
-
The residue is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the syn-aldol adduct.
Caption: Workflow for an asymmetric aldol reaction.
Removal of the Chiral Auxiliary
A key advantage of using a chiral auxiliary is its recoverability for reuse. The method for cleaving the auxiliary depends on the nature of the linkage to the product.
-
For N-Acyl Derivatives (from aldol reactions): The auxiliary can be cleaved by hydrolysis (acidic or basic), reduction, or conversion to other functional groups. For example, hydrolysis with lithium hydroxide and hydrogen peroxide can yield the chiral carboxylic acid, while reduction with lithium borohydride can afford the chiral alcohol.
-
For Enamine Derivatives (from alkylation): Simple acidic hydrolysis is sufficient to cleave the auxiliary and reveal the final product.
General Protocol for Hydrolytic Cleavage of an N-Acyl Auxiliary:
-
The aldol adduct (1.0 equiv.) is dissolved in a mixture of THF and water (4:1).
-
The solution is cooled to 0 °C, and lithium hydroxide (2.0 equiv.) and 30% aqueous hydrogen peroxide (4.0 equiv.) are added.
-
The reaction is stirred at 0 °C for 2 hours, then at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with an aqueous solution of Na₂SO₃. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane to recover the chiral auxiliary.
-
The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate to isolate the chiral β-hydroxy carboxylic acid.
Conclusion
This compound represents a potentially valuable chiral auxiliary for a range of asymmetric transformations. While specific examples are not abundant in the literature, the well-established reactivity of analogous 2-substituted pyrrolidine auxiliaries provides a strong foundation for its application in asymmetric alkylations, aldol reactions, and other C-C bond-forming reactions. The protocols and representative data provided in this document serve as a comprehensive guide for researchers to explore the utility of this and related chiral auxiliaries in the synthesis of enantiomerically enriched molecules for pharmaceutical and materials science applications.
Application of 2-(Naphthalen-1-yl)pyrrolidine Derivatives in the Synthesis of Pharmaceutical Intermediates
Introduction
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous FDA-approved drugs. Chiral pyrrolidine derivatives, in particular, are of significant interest as they can serve as key building blocks or organocatalysts in the asymmetric synthesis of complex pharmaceutical intermediates, enabling the selective formation of desired stereoisomers. While direct applications of 2-(Naphthalen-1-yl)pyrrolidine are not extensively detailed in publicly available literature, its structural analogs and derivatives have demonstrated considerable utility in asymmetric catalysis. This document focuses on the application of a prominent class of 2-substituted pyrrolidine derivatives, specifically chiral pyrrolidinyl-tetrazoles, in the synthesis of valuable pharmaceutical intermediates. These catalysts, which can be considered proline surrogates with enhanced solubility and catalytic activity, have shown great promise in various asymmetric transformations.
One notable application of these catalysts is in the asymmetric Biginelli reaction, a one-pot cyclocondensation that produces dihydropyrimidinones (DHPMs). DHPMs are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Furthermore, they are crucial intermediates in the synthesis of several drugs. The use of chiral pyrrolidinyl-tetrazole organocatalysts allows for the enantioselective synthesis of these important pharmaceutical building blocks.
Application Notes: Asymmetric Biginelli Reaction Catalyzed by a Chiral Pyrrolidinyl-Tetrazole
The asymmetric Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The use of a chiral organocatalyst, such as a derivative of this compound, can induce enantioselectivity in the final dihydropyrimidinone product. The bulky naphthyl group, or other substantial substituents on the pyrrolidine ring, plays a crucial role in creating a chiral environment that directs the stereochemical outcome of the reaction.
The proposed catalytic cycle involves the formation of a chiral enamine intermediate between the β-ketoester and the pyrrolidine catalyst. This enamine then reacts with the aldehyde, which is activated by the acidic proton of the tetrazole moiety, in a stereoselective manner. Subsequent cyclization with urea and dehydration affords the enantioenriched dihydropyrimidinone.
Experimental Protocols
Synthesis of a Chiral 5-(Pyrrolidin-2-yl)tetrazole Organocatalyst
This protocol describes a general method for the synthesis of chiral 5-(pyrrolidin-2-yl)tetrazole derivatives, which can be adapted to include various substituents on the pyrrolidine ring.
Materials:
-
N-Boc-L-proline
-
Trifluoroacetic acid (TFA)
-
Sodium azide (NaN₃)
-
Triethylamine (Et₃N)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Substituted pyrrolidine precursor (if modifying the ring)
Procedure:
-
Nitrile Synthesis: N-Boc-L-prolinamide is dehydrated to the corresponding N-Boc-2-cyanopyrrolidine. This is typically achieved using a dehydrating agent like phosphorus pentachloride or trifluoroacetic anhydride in an inert solvent such as dichloromethane at 0 °C to room temperature.
-
Tetrazole Formation: The resulting nitrile is then converted to the tetrazole via a [3+2] cycloaddition with sodium azide. This reaction is often catalyzed by a Lewis acid, such as zinc chloride, and carried out in a suitable solvent like isopropanol or n-butanol at elevated temperatures.
-
Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid in dichloromethane, to yield the final chiral 5-(pyrrolidin-2-yl)tetrazole catalyst.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Asymmetric Biginelli Reaction for the Synthesis of Dihydropyrimidinones
This protocol details the use of a chiral 5-(pyrrolidin-2-yl)tetrazole derivative as an organocatalyst in the asymmetric Biginelli reaction.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Chiral 5-(pyrrolidin-2-yl)tetrazole organocatalyst
-
Solvent (e.g., ethanol, isopropanol)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and the β-ketoester (1.2 mmol) in the chosen solvent (5 mL), add urea (1.5 mmol) and the chiral 5-(pyrrolidin-2-yl)tetrazole catalyst (10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired dihydropyrimidinone.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Data Presentation
The following table summarizes the results for the asymmetric Biginelli reaction catalyzed by a representative chiral 5-(pyrrolidin-2-yl)tetrazole organocatalyst with various aromatic aldehydes.
| Entry | Aldehyde (Ar) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | C₆H₅ | 4-phenyl-DHPM | 88 | 75 |
| 2 | 4-ClC₆H₄ | 4-(4-chlorophenyl)-DHPM | 85 | 81 |
| 3 | 4-NO₂C₆H₄ | 4-(4-nitrophenyl)-DHPM | 75 | 78 |
| 4 | 2-Naphthyl | 4-(naphthalen-2-yl)-DHPM | 82 | 72 |
Visualizations
General Workflow for Asymmetric Biginelli Reaction
Application Notes: Asymmetric Organocatalysis with 2-(Naphthalen-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-(Naphthalen-1-yl)pyrrolidine as an organocatalyst in asymmetric synthesis. The bulky naphthalene moiety at the C2 position of the pyrrolidine ring creates a unique chiral environment, making it a promising catalyst for stereoselective carbon-carbon bond-forming reactions. This document focuses on its application in the asymmetric Michael addition, a cornerstone reaction in synthetic chemistry for constructing complex molecular architectures.
Introduction to this compound Catalysis
Pyrrolidine-based organocatalysts are fundamental tools in modern asymmetric synthesis.[1][2] Their mechanism of action typically involves the formation of a nucleophilic enamine intermediate from a carbonyl compound (e.g., a ketone or aldehyde) and the secondary amine of the pyrrolidine catalyst.[3] The chiral scaffold of the catalyst then directs the facial attack of this enamine onto an electrophile, enabling high levels of stereocontrol.
The catalyst, this compound, belongs to a class of organocatalysts where a sterically demanding group is installed at the C2 position. This bulky group is crucial for creating a well-defined chiral pocket that effectively shields one face of the enamine intermediate, leading to high enantioselectivity in the final product. These catalysts have proven effective in various transformations, including Michael additions and aldol reactions.[4][5]
Application 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The asymmetric Michael addition of aldehydes to nitroolefins is a powerful method for synthesizing valuable chiral γ-nitro aldehydes, which are versatile precursors to a wide range of biologically active molecules, including γ-amino acids and complex heterocyclic compounds. The use of a chiral pyrrolidine catalyst with a bulky C2 substituent is effective for this transformation, typically yielding high diastereoselectivity and enantioselectivity.[4]
Catalytic Cycle
The reaction proceeds through a well-established enamine catalytic cycle. The pyrrolidine catalyst reacts with the aldehyde to form a chiral enamine. This enamine then attacks the nitroolefin in a stereocontrolled manner. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 5. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Large-Scale Synthesis of Chiral Pyrrolidines for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chiral pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its rigid, three-dimensional structure allows for the precise spatial arrangement of substituents, leading to high-affinity and selective interactions with biological targets. Consequently, the development of robust and scalable methods for the synthesis of enantiomerically pure pyrrolidines is of paramount importance for the pharmaceutical industry. These application notes provide a comprehensive overview of key strategies for the large-scale synthesis of chiral pyrrolidines, complete with detailed experimental protocols and comparative data to guide researchers in this critical area of drug discovery.
Key Synthetic Strategies for Chiral Pyrrolidines
Several powerful strategies have emerged for the asymmetric synthesis of chiral pyrrolidines, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and economic viability. The primary approaches are:
-
Organocatalysis: Utilizing small chiral organic molecules, such as proline and its derivatives, to catalyze the enantioselective formation of pyrrolidine rings.
-
Biocatalysis: Employing engineered enzymes to perform highly selective and environmentally friendly transformations.
-
Asymmetric [3+2] Cycloaddition Reactions: A convergent approach to construct the pyrrolidine ring with excellent stereocontrol, often catalyzed by chiral metal complexes.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A reliable method for establishing chirality through the hydrogenation of prochiral enamides or other suitable precursors.
-
Diastereoselective Transformations of Chiral Precursors: Leveraging the chirality of readily available starting materials, such as amino acids, to direct the stereochemical outcome of subsequent reactions.
The following diagram provides a high-level overview of the decision-making process for selecting an appropriate synthetic strategy.
Caption: Decision tree for selecting a synthetic strategy for chiral pyrrolidines.
Data Presentation: Comparison of Key Synthetic Methods
The following table summarizes quantitative data for the different synthetic strategies, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Method | Catalyst/Enzyme | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Organocatalysis (Aldol Reaction) | (S)-Proline (20 mol%) | Cyclohexanone and 4-Nitrobenzaldehyde | 80 | 30 | - | [1] |
| Biocatalysis (C-H Amination) | P411-PYS-5149 (Engineered Cytochrome P450) | Substituted organic azide | up to 74 | up to 99 | - | [2][3] |
| Asymmetric [3+2] Cycloaddition | Cu(I) / (S)-DTBM-segphos | Azomethine ylide and 1,1-gem-difluorostyrene | up to 96 | up to 97 | >20:1 | |
| Rhodium-Catalyzed Hydrogenation | [Rh(cod){(S,S)-ptbp-skewphos}]OTf / K₂CO₃ | Tetrasubstituted enamine | >95 | >95 | - | [4] |
| Diastereoselective Synthesis | Nitrone/Cyclopropane Cycloaddition | Phenylhydroxylamine, furfural, and cyclopropane | 74 | - | High |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data presentation table.
Protocol 1: Organocatalytic Asymmetric Aldol Reaction using (S)-Proline
This protocol describes a general procedure for the (S)-proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde.[1]
Materials:
-
(S)-Proline
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Ketone (e.g., Acetone or Cyclohexanone)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add (S)-proline (0.1 mmol, 10-20 mol%).
-
Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol) to the reaction vial.
-
Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-72 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Workflow Diagram:
Caption: Experimental workflow for the proline-catalyzed aldolf reaction.
Protocol 2: Biocatalytic Intramolecular C-H Amination
This protocol outlines a general procedure for the synthesis of chiral pyrrolidines using an engineered cytochrome P450 enzyme.[2][3]
Materials:
-
E. coli whole cells expressing the engineered P411-PYS-5149 enzyme
-
Organic azide substrate
-
M9-N buffer (pH 7.4)
-
Anaerobic environment (e.g., glovebox or Schlenk line)
-
Benzoyl chloride (for derivatization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard workup and purification reagents
Procedure:
-
In an anaerobic environment, prepare a suspension of E. coli whole cells (OD₆₀₀ = 40) expressing the P411-PYS-5149 enzyme in M9-N buffer (pH 7.4).
-
Add the organic azide substrate (e.g., 5.0 mM final concentration).
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, extract the product from the aqueous phase using an appropriate organic solvent.
-
To facilitate analysis, the pyrrolidine product can be derivatized by reacting with benzoyl chloride.
-
Purify the product by standard chromatographic techniques.
-
Determine the yield and enantiomeric excess by HPLC or GC analysis on a chiral stationary phase.
Workflow Diagram:
Caption: Experimental workflow for biocatalytic C-H amination.
Protocol 3: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general method for the enantioselective synthesis of fluorinated pyrrolidines via a Cu(I)-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated styrene.
Materials:
-
Copper(I) salt (e.g., Cu(CH₃CN)₄BF₄)
-
Chiral ligand (e.g., (S)-DTBM-segphos)
-
Azomethine ylide precursor (e.g., an iminoester)
-
Fluorinated styrene
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) salt (e.g., 5 mol%) and the chiral ligand (e.g., 5.5 mol%).
-
Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the azomethine ylide precursor and the fluorinated styrene to the reaction mixture.
-
Add the base (e.g., 10 mol%).
-
Stir the reaction at the specified temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Protocol 4: Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine
This protocol details the asymmetric hydrogenation of a sterically hindered tetrasubstituted enamine to produce a chiral amine, a key intermediate in pharmaceutical synthesis.[4]
Materials:
-
[Rh(cod){(S,S)-ptbp-skewphos}]OTf
-
Potassium Carbonate (K₂CO₃)
-
Tetrasubstituted enamine substrate
-
Anhydrous solvent (e.g., 2-propanol)
-
Hydrogen gas (high pressure)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard workup and purification reagents
Procedure:
-
In a glovebox, charge a glass insert of an autoclave with the rhodium precursor [Rh(cod){(S,S)-ptbp-skewphos}]OTf and K₂CO₃.
-
Add the tetrasubstituted enamine substrate and anhydrous 2-propanol.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1.0 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for 16-22 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture and purify the crude product by chromatography.
-
Determine the yield and enantiomeric excess of the chiral amine product by appropriate analytical methods.
Conclusion
The large-scale synthesis of chiral pyrrolidines is a critical endeavor in drug discovery and development. The methods outlined in these application notes—organocatalysis, biocatalysis, asymmetric cycloaddition, and hydrogenation—represent the state-of-the-art in this field. By providing detailed protocols and comparative data, this document aims to empower researchers to select and implement the most suitable synthetic strategy for their specific target molecules, thereby accelerating the discovery of new and effective medicines.
References
Application Notes and Protocols for the Palladium-Catalyzed Enantioselective Synthesis of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, featuring prominently in a vast number of natural products and FDA-approved pharmaceuticals. Its inherent three-dimensional structure provides a versatile platform for the precise spatial arrangement of substituents, which is critical for high-affinity interactions with biological targets. Consequently, the development of robust and stereoselective synthetic methodologies for accessing chiral pyrrolidine derivatives is of paramount importance for the advancement of novel therapeutics.
Palladium catalysis has emerged as a powerful and versatile tool for the enantioselective construction of complex molecules, and its application to the synthesis of pyrrolidine derivatives has yielded a diverse array of highly efficient and selective transformations. These methods offer access to a wide range of structurally diverse pyrrolidines with excellent control over stereochemistry, often starting from readily available precursors.
These application notes provide a detailed overview of key palladium-catalyzed methodologies for the enantioselective synthesis of pyrrolidine derivatives, complete with experimental protocols and comparative data to guide researchers in their synthetic endeavors.
Key Methodologies
Four principal palladium-catalyzed strategies have proven particularly effective for the enantioselective synthesis of pyrrolidine derivatives:
-
Palladium-Catalyzed Enantioselective C-H Functionalization
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
-
Palladium-Catalyzed Enantioselective Carboamination
-
Palladium-Catalyzed Intramolecular Heck Reaction
Palladium-Catalyzed Enantioselective C-H Functionalization
The direct functionalization of C-H bonds represents a highly atom- and step-economical approach to molecular synthesis. Palladium catalysis has enabled the enantioselective arylation and alkenylation of C(sp³)–H bonds in N-substituted pyrrolidines, providing a powerful tool for the late-stage modification of these heterocycles. These reactions often employ a directing group to control regioselectivity and a chiral ligand to induce enantioselectivity.
Data Presentation: Enantioselective C-H Arylation of N-Boc-Pyrrolidine
This table summarizes the results for the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine, a method that relies on the in-situ generation of a 2-pyrrolidinozinc reagent.[1][2]
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Yield (%) | er |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | tBu₃P-HBF₄ (4) | 85 | 96:4 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | tBu₃P-HBF₄ (4) | 88 | 96:4 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) | tBu₃P-HBF₄ (4) | 75 | 96:4 |
| 4 | 2-Bromonaphthalene | Pd(OAc)₂ (2) | tBu₃P-HBF₄ (4) | 82 | 96:4 |
| 5 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | tBu₃P-HBF₄ (4) | 80 | 96:4 |
Experimental Protocol: General Procedure for Enantioselective α-Arylation of N-Boc-Pyrrolidine[1]
-
To a solution of (-)-sparteine (1.2 equiv) in MTBE at -78 °C is added sec-BuLi (1.1 equiv) dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
N-Boc-pyrrolidine (1.0 equiv) is added dropwise, and the reaction mixture is stirred for 3 hours at -78 °C.
-
A solution of ZnCl₂ (1.2 equiv) in THF is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
The aryl bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and tBu₃P-HBF₄ (0.04 equiv) are added, and the reaction mixture is stirred at room temperature until the starting material is consumed (typically 12-24 hours), as monitored by GC or LC-MS.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 2-aryl-N-Boc-pyrrolidine.
Visualization: Catalytic Cycle and Workflow
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and widely used method for the enantioselective formation of C-C and C-N bonds. In the context of pyrrolidine synthesis, this reaction can be employed to construct the pyrrolidine ring itself or to introduce chiral substituents onto a pre-existing pyrrolidine core. A key application is the desymmetrization of meso-substrates or the kinetic resolution of racemic starting materials.
Data Presentation: Enantioselective Synthesis of a Spiro(pyrrolidine-oxindole)
This table summarizes the optimization of a palladium-catalyzed AAA reaction used to set the spiro(pyrrolidine-oxindole) stereogenic center in the synthesis of horsfiline.[3][4]
| Entry | Ligand | Solvent | Base | Yield (%) | ee (%) |
| 1 | L1 | DME | CsF | 85 | 77 |
| 2 | L1 | DME | TBAF | 92 | 85 |
| 3 | L1 | CH₂Cl₂ | TBAF | 95 | 90 |
| 4 | L2 | DME | TBAF | 88 | 82 |
| 5 | L1 | THF | TBAF | 90 | 88 |
L1 = (R,R)-Trost Ligand, L2 = (S,S)-Trost Ligand
Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation[4]
-
A flame-dried flask is charged with the oxindole substrate (1.0 equiv), allyl acetate (1.2 equiv), and a chiral ligand (e.g., (R,R)-Trost ligand, 0.02 equiv).
-
The flask is evacuated and backfilled with argon.
-
Anhydrous solvent (e.g., CH₂Cl₂) is added, followed by the palladium source (e.g., [Pd(C₃H₅)Cl]₂, 0.01 equiv).
-
The base (e.g., TBAF, 1.5 equiv) is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature) until complete conversion is observed by TLC or LC-MS.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the enantiomerically enriched product.
Visualization: Catalytic Cycle
Palladium-Catalyzed Enantioselective Carboamination
Palladium-catalyzed carboamination of alkenes offers a direct route to substituted pyrrolidines by the simultaneous formation of a C-N and a C-C bond across a double bond. Enantioselective variants of this reaction, typically employing chiral phosphine ligands, provide access to highly valuable chiral 2-substituted pyrrolidine derivatives.
Data Presentation: Enantioselective Carboamination of N-Boc-pent-4-enylamine
This table showcases the enantioselective synthesis of 2-(arylmethyl)pyrrolidine derivatives via Pd-catalyzed carboamination.[1][5][6]
| Entry | Aryl Bromide | Ligand | Yield (%) | ee (%) |
| 1 | 2-Bromonaphthalene | (R)-Siphos-PE | 78 | 82 |
| 2 | Bromobenzene | (R)-Siphos-PE | 75 | 80 |
| 3 | 1-Bromo-4-methoxybenzene | (R)-Siphos-PE | 82 | 85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | (R)-Siphos-PE | 70 | 94 |
| 5 | 2-Bromo-6-methoxynaphthalene | (R)-Siphos-PE | 69 | 88 |
Experimental Protocol: General Procedure for Enantioselective Carboamination[6][7]
-
A Schlenk tube is charged with Pd₂(dba)₃ (2.5 mol%), the chiral ligand (e.g., (R)-Siphos-PE, 7.5 mol%), and NaOtBu (1.2 equiv).
-
The tube is evacuated and backfilled with argon.
-
Toluene, N-Boc-pent-4-enylamine (1.0 equiv), and the aryl bromide (1.2 equiv) are added.
-
The reaction mixture is heated to 90 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with ether and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the product.
Visualization: Catalytic Cycle
Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for the construction of cyclic and polycyclic systems. In the context of pyrrolidine synthesis, it allows for the formation of the pyrrolidine ring or the annulation of a pyrrolidine ring onto another scaffold. Asymmetric variants of the intramolecular Heck reaction can establish stereocenters during the cyclization process.
Data Presentation: Asymmetric Intramolecular Heck Reaction for Pyrrolidine Synthesis
This table presents data for the asymmetric synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via a one-pot N-allylation and intramolecular Heck reaction sequence.[7]
| Entry | R¹ | R² | Catalyst (mol%) | Ligand (mol%) | Yield (%) | dr |
| 1 | H | Ph | Pd(OAc)₂ (10) | PPh₃ (20) | 78 | >20:1 |
| 2 | H | Me | Pd(OAc)₂ (10) | PPh₃ (20) | 75 | >20:1 |
| 3 | Cl | Ph | Pd(OAc)₂ (10) | PPh₃ (20) | 72 | >20:1 |
| 4 | OMe | Ph | Pd(OAc)₂ (10) | PPh₃ (20) | 81 | >20:1 |
Note: The primary stereocontrol in this example comes from the preceding diastereoselective cycloaddition.
Experimental Protocol: General Procedure for Intramolecular Heck Reaction[8]
-
To a solution of the starting amino ester (1.0 equiv) in MeCN are added the 2-bromobenzaldehyde (1.0 equiv) and maleimide (1.0 equiv). The mixture is stirred at room temperature to form the [3+2] cycloaddition adduct.
-
Allyl bromide (3.0 equiv) and K₂CO₃ (2.0 equiv) are added, and the mixture is stirred for the N-allylation step.
-
Pd(OAc)₂ (0.1 equiv), PPh₃ (0.2 equiv), K₂CO₃ (2.0 equiv), and NaOAc (1.0 equiv) are then added.
-
The reaction vessel is sealed and heated to 105 °C for 3 hours under a nitrogen atmosphere.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the final product.
Visualization: Catalytic Cycle
Conclusion
The palladium-catalyzed methodologies outlined in these application notes represent a powerful toolkit for the enantioselective synthesis of a diverse range of pyrrolidine derivatives. Each method offers unique advantages in terms of substrate scope, functional group tolerance, and the types of stereochemical challenges that can be addressed. By providing detailed protocols, comparative data, and mechanistic insights, this document aims to facilitate the application of these state-of-the-art synthetic methods in academic and industrial research, ultimately accelerating the discovery and development of new therapeutics. Researchers are encouraged to consult the primary literature for more in-depth information and specific applications of these versatile catalytic systems.
References
- 1. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Pyrrolidine-Based Organocatalysts in Carbon-Carbon Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrrolidine-based organocatalysts have emerged as a powerful and versatile tool in modern organic synthesis, particularly for the stereoselective formation of carbon-carbon (C-C) bonds. Their ability to activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates provides a green and efficient alternative to traditional metal-based catalysts. This document offers detailed application notes and experimental protocols for key C-C bond-forming reactions facilitated by these catalysts, intended to serve as a practical guide for researchers in academia and the pharmaceutical industry.
Core Principles: Enamine and Iminium Catalysis
The catalytic activity of pyrrolidine-based organocatalysts stems from their ability to reversibly form two key intermediates with carbonyl compounds:
-
Enamine Catalysis: Secondary amines, such as pyrrolidine and its derivatives, react with ketones or aldehydes to form chiral enamines.[1][2] This transformation increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, rendering the α-carbon nucleophilic and capable of attacking various electrophiles.[2] The chiral environment of the catalyst directs the approach of the electrophile, leading to high enantioselectivity.[1]
-
Iminium Catalysis: In the presence of an acid co-catalyst, secondary amines can also react with α,β-unsaturated aldehydes and ketones to form iminium ions.[3][4] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, activating it for nucleophilic attack.[3]
These two modes of activation form the basis for a wide range of C-C bond-forming reactions.
Key Applications in C-C Bond Formation
Pyrrolidine-based organocatalysts are instrumental in several fundamental C-C bond-forming reactions, including:
-
Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Aldol Reaction: The reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound.
-
Mannich Reaction: The aminoalkylation of an acidic proton located in the α-position of a carbonyl group.
The following sections provide detailed protocols and quantitative data for these key transformations.
Asymmetric Michael Addition
The organocatalytic asymmetric Michael addition is a powerful method for the construction of chiral molecules.[1][5] Pyrrolidine-based catalysts facilitate the enantioselective addition of ketones and aldehydes to Michael acceptors like nitroolefins.[1][6]
Experimental Protocol: Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is a generalized procedure based on methodologies found in the literature.[1]
Materials:
-
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid (10 mol%)
-
trans-β-nitrostyrene (1.0 equivalent)
-
Cyclohexanone (10 equivalents)
-
Benzoic acid (co-catalyst, 10 mol%)
-
Toluene (minimal amount, e.g., 0.5 mL, or solvent-free)
-
Reaction vial with a magnetic stir bar
-
Thin Layer Chromatography (TLC) supplies
-
Saturated NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Add cyclohexanone (2.0 mmol, 10 equivalents).
-
If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%).
-
The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Michael Addition Reactions
| Catalyst | Donor | Acceptor | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| Resin-supported pyrrolidine | Cyclohexanone | β-nitrostyrene | Water | >99 | 95:5 | 96 |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Cyclohexanone | β-nitrostyrene | Toluene | 98 | 98:2 | 97 |
| (R)-3-Pyrrolidinecarboxylic acid derivative | Propanal | N-Benzylmaleimide | CH2Cl2 | 95 | - | 99 |
Data compiled from various sources, specific conditions may apply.[6][7]
Catalytic Cycle and Experimental Workflow
Caption: Catalytic cycle of an organocatalyzed Michael addition.
Caption: General experimental workflow for synthesis and purification.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of C-C bond formation, and pyrrolidine-based catalysts have proven highly effective in promoting this transformation in a stereoselective manner.[8] These reactions can often be performed in environmentally benign solvents like water.
Experimental Protocol: Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
This protocol is adapted from methodologies that utilize pyrrolidine as a catalyst in an aqueous medium.
Materials:
-
4-Nitrobenzaldehyde (1.0 equivalent)
-
Acetone (20 equivalents)
-
Pyrrolidine (30 mol%)
-
Water
-
Saturated NH₄Cl solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirring mixture of 4-nitrobenzaldehyde (2 mmol) and acetone (40 mmol) in water (3 mL), add pyrrolidine (30 mol%).
-
Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).
-
Upon completion, cease the reaction by adding a saturated NH₄Cl solution (25 mL).
-
Extract the product with CH₂Cl₂ (2 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or crystallization.
Quantitative Data for Aldol Reactions
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| Pyrrolidine | 4-Nitrobenzaldehyde | Acetone | Water | 95 | - | N/A |
| Pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | Water | 85 | >95:5 (anti) | N/A |
| Prolinamide derivative | Isatin | Acetone | Acetone | up to 99 | - | up to 80 |
Data compiled from various sources, specific conditions may apply.[9]
Catalytic Cycle of the Aldol Reaction
Caption: Enamine-based catalytic cycle for the Aldol reaction.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound. Pyrrolidine-based organocatalysts, particularly those with acidic functionalities, have been shown to be highly effective in catalyzing enantioselective Mannich-type reactions.[10]
Experimental Protocol: anti-Mannich Reaction of an Aldehyde with an α-Imino Ester
This is a representative protocol based on the use of pyrrolidine-3-carboxylic acid derivatives.[10]
Materials:
-
(R)-3-Pyrrolidinecarboxylic acid (10 mol%)
-
Aldehyde (1.2 equivalents)
-
α-imino ester (1.0 equivalent)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the α-imino ester (1.0 equivalent) in the chosen solvent, add the aldehyde (1.2 equivalents).
-
Add the (R)-3-pyrrolidinecarboxylic acid catalyst (10 mol%).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography to obtain the desired anti-Mannich product.
Quantitative Data for Mannich Reactions
| Catalyst | Aldehyde/Ketone | Imine | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Propanal | α-imino ethyl glyoxylate | Toluene | 95 | 99:1 | >99 |
| (R)-3-pyrrolidinecarboxylic acid | Cyclohexanone | α-imino ethyl glyoxylate | Dichloromethane | 98 | >99:1 | 99 |
| Bifunctional organocatalyst | Nitroallene | N-Cbz imine | Toluene | 60 | >95:5 | 91 |
Data compiled from various sources, specific conditions may apply.[10][11]
Logical Relationship in Bifunctional Catalysis for Mannich Reaction
Caption: Bifunctional activation in an asymmetric Mannich reaction.
Conclusion
Pyrrolidine-based organocatalysts have revolutionized the field of asymmetric C-C bond formation, offering high efficiency, stereoselectivity, and operational simplicity. The protocols and data presented herein provide a valuable resource for researchers aiming to employ these powerful catalysts in the synthesis of complex chiral molecules for applications in drug discovery and development. The continued exploration of novel pyrrolidine scaffolds and their application in a broader range of transformations promises to further expand the synthetic chemist's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with 2-(Naphthalen-1-yl)pyrrolidine Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for scientists utilizing 2-(Naphthalen-1-yl)pyrrolidine and its derivatives (e.g., diarylprolinol silyl ethers) as organocatalysts in asymmetric synthesis. The following information is designed to address specific experimental challenges and enhance enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What types of asymmetric reactions are commonly catalyzed by this compound derivatives?
A1: this compound and its analogues, particularly diarylprolinol silyl ethers, are powerful organocatalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. They operate primarily through enamine or iminium ion intermediates. Key applications include asymmetric Michael additions, aldol reactions, Mannich reactions, and Diels-Alder cycloadditions.[1][2][3][4]
Q2: How does the bulky naphthalenyl group influence the catalyst's performance?
A2: The sterically demanding 1-naphthyl group plays a crucial role in creating a well-defined chiral environment around the catalytic site. This steric hindrance effectively shields one face of the enamine or iminium intermediate, directing the approach of the electrophile to the opposite face and thereby inducing high enantioselectivity.
Q3: Why am I observing low enantiomeric excess (ee%) in my reaction?
A3: Low enantioselectivity can stem from several factors. Common causes include suboptimal reaction temperature (too high), an inappropriate solvent choice that fails to stabilize the chiral transition state, the presence of impurities (especially water), or incorrect catalyst loading.[5] It is also possible that the electronic or steric properties of your specific substrates are not an ideal match for this catalytic system.[6]
Q4: What is the general effect of temperature on enantioselectivity?
A4: As a general rule, lowering the reaction temperature increases enantioselectivity.[5] This is because the transition states leading to the two different enantiomers have slightly different activation energies. At lower temperatures, the energetic difference becomes more significant, thus more strongly favoring the pathway that leads to the major enantiomer. However, this often comes at the cost of a reduced reaction rate.[5][7]
Q5: Can additives be used to improve the outcome of the reaction?
A5: Yes, additives can have a significant impact. In many pyrrolidine-catalyzed reactions, weak acids are used as co-catalysts. These additives can facilitate the formation of the key iminium or enamine intermediates and participate in the stereodetermining transition state, enhancing both reaction rate and enantioselectivity.[4] In some cases, a small amount of water can also improve reaction rates and selectivity.[1][3]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Enantioselectivity (ee%) | 1. Reaction temperature is too high.2. Inappropriate solvent choice.3. Presence of water or protic impurities.4. Catalyst loading is not optimal. | 1. Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or lower).[5][8]2. Screen a range of anhydrous solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, MeCN).[9][10]3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]4. Screen catalyst loading, typically from 5 mol% to 20 mol%.[11] |
| Low or No Conversion | 1. Catalyst deactivation or insufficient loading.2. Poor solubility of reactants or catalyst.3. Reaction temperature is too low.4. Presence of inhibitors (e.g., strong acids/bases). | 1. Increase catalyst loading (e.g., from 10 mol% to 20-30 mol%).[5][12]2. Select a solvent that effectively dissolves all reaction components.3. Gradually increase the reaction temperature in 10 °C increments, monitoring the effect on ee%.4. Purify starting materials to remove potential inhibitors. |
| Poor Diastereoselectivity (dr) | 1. The catalyst does not effectively control the approach of the reactants.2. Reaction is under thermodynamic instead of kinetic control. | 1. Screen different derivatives of the catalyst (if available) with varied steric bulk.2. Lower the reaction temperature to favor the kinetically controlled product.[5] |
| Formation of Side Products | 1. Self-condensation of aldehyde or ketone.2. Racemization or decomposition of the product. | 1. For reactions involving aldehydes, add the aldehyde slowly (e.g., via syringe pump) to the mixture of the ketone and catalyst.2. Analyze the ee% at shorter reaction times to check for product instability under the reaction conditions. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize typical effects of key parameters on the outcome of an asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a this compound derivative. (Data is illustrative and based on general trends).
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Toluene | -20 | 92 | 95 |
| 2 | Dichloromethane | -20 | 95 | 91 |
| 3 | THF | -20 | 88 | 85 |
| 4 | Acetonitrile | -20 | 85 | 78 |
| 5 | Methanol | -20 | 60 | 35 |
Table 2: Effect of Temperature on Enantioselectivity (Solvent: Toluene)
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 25 (RT) | 6 | 98 | 82 |
| 2 | 0 | 12 | 96 | 91 |
| 3 | -20 | 24 | 92 | 95 |
| 4 | -40 | 48 | 85 | >99 |
Table 3: Effect of Catalyst Loading on Enantioselectivity
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 5 | -20 | 75 | 94 |
| 2 | 10 | -20 | 92 | 95 |
| 3 | 15 | -20 | 93 | 95 |
| 4 | 20 | -20 | 94 | 95 |
Experimental Protocols
General Protocol for an Asymmetric Michael Addition:
This protocol describes a typical procedure for the conjugate addition of an aldehyde to a nitroalkene.
-
Preparation: To a flame-dried reaction vial under an inert nitrogen or argon atmosphere, add the this compound-based catalyst (0.1 mmol, 10 mol%).
-
Reagent Addition: Add the nitroalkene (1.0 mmol, 1.0 equiv) and the chosen anhydrous solvent (2.0 mL). Stir the mixture for 5 minutes.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., -20 °C). Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise.
-
Monitoring: Stir the reaction vigorously at the set temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL). Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2][6]
Visualizations
Caption: Proposed catalytic cycle for the Michael addition.
Caption: A typical experimental workflow for the reaction.
Caption: A decision tree for troubleshooting low ee%.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-(Naphthalen-1-yl)pyrrolidine Catalysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered when using 2-(Naphthalen-1-yl)pyrrolidine and its derivatives as organocatalysts in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound catalysts?
A1: this compound and its derivatives, particularly the diarylprolinol silyl ether forms, are powerful organocatalysts used to promote a variety of asymmetric transformations.[1][2] Their primary applications are in carbon-carbon bond-forming reactions, including:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Aldol Reactions: The reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound.[3]
-
Cycloadditions: Such as Diels-Alder reactions, to construct cyclic systems with high stereocontrol.[4]
The bulky naphthalenyl group plays a crucial role in creating a specific chiral environment around the catalytic site, which allows for high stereoselectivity in the products.
Q2: How does the silyl ether protecting group on the hydroxyl functionality of diarylprolinol catalysts influence the reaction?
A2: The silylation of the hydroxyl group in diarylprolinol catalysts, such as 2-(Naphthalen-1-yl)pyrrolidinemethanol, to form a silyl ether has a significant impact on catalytic activity and selectivity. Silylation can dramatically improve the catalyst's performance by increasing its solubility in organic solvents and enhancing its steric bulk, which can lead to higher enantioselectivity.[5] The increased steric hindrance helps to more effectively shield one face of the reactive intermediate, directing the incoming reagent to the opposite face.
Q3: What is the general mechanism of catalysis for this class of compounds?
A3: These catalysts operate through two primary activation modes, depending on the nature of the substrate:
-
Enamine Catalysis: For reactions involving aldehydes and ketones as nucleophiles (e.g., Michael additions, aldol reactions), the pyrrolidine nitrogen forms a nucleophilic enamine intermediate with the carbonyl compound. This enamine then reacts with the electrophile.
-
Iminium Catalysis: For reactions involving α,β-unsaturated aldehydes or ketones as electrophiles, the catalyst forms a transient iminium ion. This activation lowers the LUMO of the unsaturated system, making it more susceptible to nucleophilic attack.
The stereochemical outcome of the reaction is controlled by the chiral scaffold of the catalyst, which directs the approach of the reactants in the transition state.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common issue in asymmetric catalysis. Several factors can contribute to poor stereocontrol.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for addressing low enantioselectivity.
| Potential Cause | Troubleshooting Action | Rationale |
| Reaction Temperature is Too High | Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or lower). | Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, CHCl3, and non-polar solvents like hexanes). | The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states. |
| Catalyst Purity | Ensure the catalyst is of high purity. If synthesized in-house, repurify by column chromatography or recrystallization. | Impurities can sometimes catalyze the reaction non-selectively, leading to a racemic or low ee product. |
| Suboptimal Catalyst Loading | Vary the catalyst loading (e.g., from 5 mol% to 20 mol%). | Too low a catalyst loading might result in a significant background (non-catalyzed) reaction, while an excessively high loading could lead to catalyst aggregation or side reactions. |
| Presence of Water | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N2 or Ar). | Water can hydrolyze the enamine or iminium intermediates and interfere with the hydrogen-bonding network that often plays a role in the stereodetermining step. |
Problem 2: Low or No Product Yield
Poor conversion of starting materials to the desired product can be frustrating. This guide helps to identify and resolve common causes of low yield.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Use a fresh batch of catalyst or resynthesize and purify it. Ensure proper storage conditions (cool, dry, and under inert gas if necessary). | The catalyst may have decomposed over time or due to improper handling. |
| Poor Reagent Quality | Purify starting materials (e.g., distillation of aldehydes, recrystallization of solid reagents). | Impurities in the starting materials can inhibit or poison the catalyst. |
| Incorrect Stoichiometry | Carefully re-measure and verify the amounts of all reactants and the catalyst. | An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. |
| Suboptimal Reaction Time/Temperature | Monitor the reaction progress over time using TLC or GC/LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature. | The reaction may not have reached completion, or the activation energy barrier might not be overcome at the initial temperature. |
| Low Reactant Concentration | Increase the concentration of the reactants. | For bimolecular reactions, higher concentrations can lead to increased reaction rates. |
Data Presentation: Optimization of Reaction Conditions
The following tables provide representative data for the optimization of a generic asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a 2-(di(1-naphthyl)((triethylsilyl)oxy)methyl)pyrrolidine. This data is illustrative and based on general trends observed for this class of catalysts.
Table 1: Effect of Solvent on the Asymmetric Michael Addition
| Entry | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Toluene | 24 | 85 | 92:8 | 95 |
| 2 | THF | 24 | 78 | 88:12 | 90 |
| 3 | CH2Cl2 | 24 | 90 | 90:10 | 92 |
| 4 | CHCl3 | 24 | 82 | 85:15 | 88 |
| 5 | Hexanes | 48 | 65 | 95:5 | 97 |
| 6 | CH3CN | 24 | 55 | 70:30 | 65 |
Reaction conditions: Aldehyde (1.5 mmol), nitroalkene (1.0 mmol), catalyst (10 mol%) in solvent (2.0 mL) at room temperature.
Table 2: Effect of Temperature on the Asymmetric Michael Addition
| Entry | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | 40 | 12 | 92 | 85:15 | 85 |
| 2 | 25 (RT) | 24 | 85 | 92:8 | 95 |
| 3 | 0 | 48 | 80 | 96:4 | 98 |
| 4 | -20 | 72 | 75 | >99:1 | >99 |
Reaction conditions: Aldehyde (1.5 mmol), nitroalkene (1.0 mmol), catalyst (10 mol%) in toluene (2.0 mL).
Table 3: Effect of Catalyst Loading on the Asymmetric Michael Addition
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | 1 | 72 | 60 | 90:10 | 94 |
| 2 | 5 | 36 | 82 | 91:9 | 95 |
| 3 | 10 | 24 | 85 | 92:8 | 95 |
| 4 | 20 | 18 | 86 | 92:8 | 95 |
Reaction conditions: Aldehyde (1.5 mmol), nitroalkene (1.0 mmol) in toluene (2.0 mL) at room temperature.
Experimental Protocols
General Protocol for the Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene using a this compound-based catalyst.
Experimental Workflow
References
- 1. (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | 848821-58-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
minimizing side products in asymmetric synthesis with pyrrolidine catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric synthesis using pyrrolidine-based organocatalysts. The information is presented in a practical, question-and-answer format to directly address common experimental challenges in key reactions such as Aldol, Michael, and Mannich reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pyrrolidine catalysts in asymmetric synthesis?
Pyrrolidine catalysts operate primarily through two key catalytic cycles: the enamine cycle and the iminium ion cycle. In the enamine cycle , the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. In the iminium ion cycle , the catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which then reacts with a nucleophile. In both cycles, the chiral environment of the pyrrolidine catalyst directs the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess.
Q2: What are the most common pyrrolidine-based organocatalysts?
Several classes of pyrrolidine-based organocatalysts are commonly used, including:
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Proline and its derivatives: L-proline is one of the simplest and most widely used catalysts.[1][2] Its derivatives, such as 4-hydroxyproline, are also employed to modulate reactivity and selectivity.
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Diarylprolinol silyl ethers (e.g., Hayashi-Jørgensen catalyst): These catalysts are highly effective for a variety of transformations, particularly Michael additions, and often provide high levels of enantioselectivity.
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MacMillan catalysts: These imidazolidinone-based catalysts are well-known for their ability to activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack.
Q3: How does the structure of the pyrrolidine catalyst influence the stereochemical outcome?
The substituents on the pyrrolidine ring play a crucial role in determining the stereoselectivity of the reaction. Bulky groups can create steric hindrance that directs the approach of the reactants, while functional groups can participate in hydrogen bonding or other non-covalent interactions to stabilize the transition state leading to the desired product. The stereochemistry of the catalyst itself dictates the absolute configuration of the product.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, categorized by the type of reaction.
Asymmetric Aldol Reaction
Problem 1: Low yield of the desired aldol product.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity/Decomposition | Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if sensitive). Consider increasing the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). |
| Unfavorable Reaction Conditions | Optimize the reaction temperature. Lower temperatures often improve stability but may slow down the reaction. Screen different solvents to improve the solubility of reactants and catalyst. |
| Self-Condensation of the Carbonyl Donor | If using a ketone as the donor, its self-condensation can be a significant side reaction.[3][4] Consider adding the ketone slowly to the reaction mixture containing the aldehyde and catalyst. |
| Retro-Aldol Reaction | The aldol reaction is reversible. If the retro-aldol reaction is significant, try to remove the product from the reaction mixture as it forms, if possible, or conduct the reaction at a lower temperature to favor the forward reaction. The diastereoselectivity of the aldol addition can be time-dependent due to the retro-aldolization and a competing irreversible aldol condensation.[4] |
Problem 2: Low enantioselectivity (ee) or diastereoselectivity (dr).
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst | Screen different proline derivatives or other pyrrolidine-based catalysts. The electronic and steric properties of the catalyst are critical for stereocontrol. |
| Incorrect Solvent | The solvent can significantly impact the transition state geometry. Experiment with a range of solvents, from polar aprotic (e.g., DMSO, DMF) to nonpolar (e.g., toluene, chloroform).[5] |
| High Reaction Temperature | Higher temperatures can lead to a decrease in selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired stereoisomer. Running the reaction at a lower temperature is often beneficial.[5] |
| Presence of Water | While some pyrrolidine-catalyzed reactions can be performed in the presence of water, in many cases, anhydrous conditions are crucial for high stereoselectivity. Ensure all reagents and solvents are dry. |
Common Side Products in Aldol Reactions:
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Self-condensation products: Aldehydes and ketones can react with themselves to form homo-aldol products.[3][4]
-
Dehydration products: The initial β-hydroxy carbonyl product can lose water to form an α,β-unsaturated carbonyl compound.[5]
-
Mannich-type products: In some cases, a Mannich-type pathway involving two catalyst molecules can lead to condensation products.[3][4]
Mechanism of Aldol Reaction and Side Product Formation
Caption: Catalytic cycle of the pyrrolidine-catalyzed aldol reaction and common side pathways.
Asymmetric Michael Addition
Problem 1: Formation of multiple adducts or low yield.
| Potential Cause | Troubleshooting Step |
| Double Michael Addition | The initial Michael adduct can sometimes react with a second molecule of the Michael acceptor. To minimize this, use a larger excess of the Michael donor or add the Michael acceptor slowly to the reaction mixture. |
| Polymerization of Michael Acceptor | Highly reactive Michael acceptors can polymerize under the reaction conditions. Consider using a less reactive acceptor or running the reaction at a lower temperature. |
| Low Catalyst Activity | As with the aldol reaction, ensure the catalyst is active and consider screening different catalysts or increasing the catalyst loading. |
Problem 2: Poor stereoselectivity.
| Potential Cause | Troubleshooting Step |
| Catalyst-Substrate Mismatch | The chosen catalyst may not be optimal for the specific Michael donor and acceptor pair. Diarylprolinol silyl ethers are often highly effective for Michael additions. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state. A solvent screen is recommended. |
| Temperature | Lowering the reaction temperature is a general strategy to improve stereoselectivity. |
Common Side Products in Michael Additions:
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Double addition products: The product of the initial Michael addition can act as a nucleophile and react with another molecule of the Michael acceptor.[6]
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Self-polymerization of the Michael acceptor: Electron-deficient alkenes can polymerize, especially in the presence of basic catalysts.
Troubleshooting Workflow for Low Stereoselectivity in Michael Additions
Caption: A logical workflow for troubleshooting low stereoselectivity in Michael additions.
Asymmetric Mannich Reaction
Problem 1: Low yield of the Mannich product.
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | If the imine is generated in situ, ensure that the conditions are suitable for its formation (e.g., presence of a dehydrating agent or azeotropic removal of water). |
| Hydrolysis of the Imine | Imines can be sensitive to water. Running the reaction under anhydrous conditions can prevent the hydrolysis of the imine back to the aldehyde and amine.[7] |
| Catalyst Inhibition | The amine used to form the imine can sometimes inhibit the pyrrolidine catalyst. Using a pre-formed imine can circumvent this issue. |
Problem 2: Incorrect diastereoselectivity (syn vs. anti).
| Potential Cause | Troubleshooting Step |
| Catalyst Structure | The position of functional groups on the pyrrolidine ring can have a profound effect on diastereoselectivity. For example, proline typically gives syn-Mannich products, while 3-pyrrolidinecarboxylic acid can favor the anti-diastereomer.[8] |
| Reaction Conditions | Solvent and temperature can influence the transition state leading to either the syn or anti product. Optimization of these parameters is crucial. |
Common Side Products in Mannich Reactions:
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Aldol reaction of the donor: The ketone or aldehyde donor can undergo a self-aldol reaction.
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Hydrolysis of the imine: The imine electrophile can hydrolyze back to the corresponding aldehyde and amine.[7]
Data Presentation
Table 1: Optimization of the Asymmetric Mannich Reaction
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Proline (20) | DMSO | rt | 24 | 95 | 95:5 | 99 |
| 2 | Proline (20) | CHCl₃ | rt | 48 | 82 | 93:7 | 98 |
| 3 | (R)-3-Pyrrolidinecarboxylic acid (10) | CH₂Cl₂ | 0 | 12 | 92 | >1:99 | 99 |
| 4 | (R)-3-Pyrrolidinecarboxylic acid (10) | THF | 0 | 24 | 85 | >1:99 | 98 |
Data is illustrative and compiled from typical results in the literature.
Table 2: Effect of Catalyst on the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Entry | Catalyst | Additive | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | L-Proline | - | DMSO | 99 | 97:3 | 96 |
| 2 | L-Proline | Acetic Acid | DMSO | 95 | 98:2 | 94 |
| 3 | (S)-2-(Trifluoromethyl)pyrrolidine | - | DMSO | 92 | 95:5 | 99 |
| 4 | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | - | CH₂Cl₂ | 98 | 99:1 | >99 |
Data is illustrative and compiled from typical results in the literature.
Experimental Protocols
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
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To a vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
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Add the solvent (e.g., DMSO, 2 mL) followed by L-proline (0.1 mmol, 10 mol%).
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Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution.
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Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.
General Procedure for a Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
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To a flame-dried flask under an inert atmosphere (e.g., argon), add the diarylprolinol silyl ether catalyst (0.05 mmol, 5 mol%).
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Add the solvent (e.g., toluene, 1 mL) and cool the mixture to the desired temperature (e.g., 0 °C).
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Add the aldehyde or ketone donor (1.2 mmol) and stir for 10 minutes.
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Add the nitroalkene acceptor (1.0 mmol) and stir the reaction mixture at the same temperature until completion (monitor by TLC).
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Quench the reaction by adding a few drops of acetic acid.
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Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.
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Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.
General Procedure for an Asymmetric Mannich Reaction
-
In situ imine formation: To a solution of the aldehyde (1.1 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., DMSO, 2 mL), add the pyrrolidine catalyst (0.1 mmol, 10 mol%). Stir the mixture at room temperature for 30-60 minutes.
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Add the ketone donor (2.0 mmol) to the reaction mixture.
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Stir at the appropriate temperature until the reaction is complete (monitor by TLC).
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Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric and enantiomeric excesses by appropriate analytical techniques.
Disclaimer: These protocols are general guidelines. Optimal conditions may vary depending on the specific substrates and catalyst used. Always refer to the relevant literature for detailed procedures.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
effect of solvent and temperature on 2-(Naphthalen-1-yl)pyrrolidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Naphthalen-1-yl)pyrrolidine. The information provided is based on general principles of organic synthesis and data from related compounds, as specific literature on the reactivity of this compound is limited.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and reactions of 2-substituted pyrrolidines, with a focus on the impact of solvent and temperature.
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent | Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). | The solvent can significantly influence the solubility of reactants and stabilize transition states, thereby affecting the reaction rate and yield.[1] |
| Incorrect Temperature | Vary the reaction temperature. For exothermic reactions, lower temperatures may favor product formation. For endothermic reactions, higher temperatures may be required. | Temperature affects both reaction kinetics and the thermodynamic equilibrium of a reaction.[2] |
| Poor Reagent/Catalyst Activity | Ensure the quality and activity of all reagents and catalysts. If using a catalyst, consider a different ligand or metal center. | The choice of catalyst is critical and its activity can be solvent and temperature dependent.[3] |
| Decomposition of Starting Material or Product | Run the reaction at a lower temperature or for a shorter duration. Analyze aliquots over time to monitor for decomposition. | The starting material or product may be unstable under the reaction conditions. |
Issue 2: Poor Diastereoselectivity or Enantioselectivity
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C). | Lower temperatures can amplify small energy differences between diastereomeric transition states, leading to higher selectivity.[1] |
| Inappropriate Solvent | Experiment with different solvents. Non-polar solvents may enhance steric effects, while polar solvents can influence electronic interactions. | Solvents can alter the conformation of the substrate and the transition state geometry.[1] |
| Ineffective Chiral Catalyst or Auxiliary | If applicable, screen different chiral catalysts or auxiliaries. The steric and electronic properties of the chiral source are crucial. | The catalyst plays a key role in creating a chiral environment for the reaction.[3] |
| Incorrect Reagent Stoichiometry | Optimize the ratio of reactants and reagents. | The relative concentrations of reactants can influence competing reaction pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a solvent for a reaction involving this compound?
When selecting a solvent, consider the following:
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Solubility: Ensure all reactants are sufficiently soluble at the desired reaction temperature.
-
Polarity: The polarity of the solvent can influence reaction rates. For example, polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.
-
Coordination: Some solvents can coordinate to metal catalysts, which can either be beneficial or detrimental to the reaction.
-
Boiling Point: The boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure.
Q2: How does temperature typically affect the outcome of reactions with 2-substituted pyrrolidines?
Temperature has a dual effect on reactions:
-
Kinetics: Generally, increasing the temperature increases the reaction rate.
-
Thermodynamics: For reversible reactions, the temperature will influence the position of the equilibrium. According to Le Chatelier's principle, for an exothermic reaction, a lower temperature will favor the products, while for an endothermic reaction, a higher temperature is favorable.[2] In terms of selectivity, lower temperatures often lead to higher diastereoselectivity or enantioselectivity.[1]
Q3: I am performing an N-alkylation of this compound and observing low conversion. What should I try?
For low conversion in an N-alkylation reaction, consider the following:
-
Increase Temperature: Gently warming the reaction may increase the rate.
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Change Solvent: Switch to a more polar aprotic solvent like acetonitrile or DMF to better solvate the transition state.
-
Use a Stronger Base: If a base is used to deprotonate the pyrrolidine, ensure it is strong enough for complete deprotonation.
-
Add a Catalyst: Phase-transfer catalysts can be effective in biphasic systems.
Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
To improve regioselectivity:
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Modify the Catalyst: The use of a catalyst with bulky ligands can sterically hinder one reaction site, favoring another.
-
Change the Solvent and Temperature: Systematically screen different solvents and reaction temperatures, as these can influence the relative energies of the transition states leading to different regioisomers.[3]
-
Protecting Groups: Consider introducing a protecting group to block one of the reactive sites.
Data Presentation
Table 1: Illustrative Effect of Solvent and Temperature on a Hypothetical Asymmetric Alkylation
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 65 | 70 |
| 2 | Toluene | 0 | 62 | 85 |
| 3 | Toluene | -20 | 55 | 92 |
| 4 | THF | 25 | 75 | 65 |
| 5 | THF | 0 | 72 | 80 |
| 6 | THF | -20 | 68 | 88 |
| 7 | DCM | 25 | 80 | 60 |
| 8 | DCM | 0 | 78 | 75 |
| 9 | DCM | -20 | 70 | 85 |
This data is hypothetical and intended for illustrative purposes only.
Experimental Protocols
Below is a general, illustrative protocol for a common reaction type involving a 2-substituted pyrrolidine. Note: This is a template and must be adapted and optimized for your specific reaction.
Illustrative Protocol: N-Arylation of this compound
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Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., BINAP, 4 mol%).
-
Solvent and Base Addition: Add a dry, degassed solvent (e.g., toluene, 10 mL/mmol of pyrrolidine) and a base (e.g., NaOtBu, 1.4 eq.).
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Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
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Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate common workflows and logical relationships in troubleshooting and optimizing reactions of this compound.
Caption: A typical experimental workflow for organic synthesis.
References
Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with 2-(Naphthalen-1-yl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration in reactions utilizing 2-(Naphthalen-1-yl)pyrrolidine and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific problems related to catalyst performance and provides systematic approaches to identify and resolve them.
| Problem | Potential Cause | Identification | Suggested Solution |
| Rapid Loss of Catalytic Activity | 1. Catalyst Poisoning: Trace impurities in substrates, solvents, or the reaction atmosphere (e.g., water, sulfur compounds, or other amines) can bind to the catalyst's active site.[1] | - Abrupt or gradual loss of activity with a new batch of reagents.- Elemental analysis of the spent catalyst may reveal contaminants. | - Purify Reagents: Ensure all starting materials and solvents are of high purity and are appropriately dried.[1]- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric poisons. |
| 2. Product Inhibition: The reaction product may act as a catalyst poison by coordinating with the catalyst.[1] | - Reaction rate slows down significantly as product concentration increases. | - Higher Catalyst Loading: Consider increasing the catalyst loading.[1]- In Situ Product Removal: If feasible, employ techniques to remove the product from the reaction mixture as it forms.[1] | |
| 3. Thermal Degradation: The catalyst may be unstable at the reaction temperature, leading to decomposition.[2] | - Discoloration of the reaction mixture.- Analysis of the spent catalyst (e.g., by NMR or mass spectrometry) may show decomposition products. | - Optimize Temperature: Lower the reaction temperature if the reaction kinetics allow.- Screen Catalysts: Investigate more thermally stable catalyst derivatives. | |
| Decreased Enantioselectivity | 1. Presence of Protic Impurities: Water or other protic impurities can interfere with the chiral environment of the catalyst.[1] | - Inconsistent enantioselectivity between runs.- A drop in enantioselectivity when using non-anhydrous solvents or reagents. | - Rigorous Drying: Ensure all reagents, solvents, and glassware are thoroughly dried.[1] |
| 2. Side Reactions: Unwanted side reactions may consume the catalyst or generate byproducts that interfere with the desired stereochemical pathway. | - Presence of unexpected byproducts in the reaction mixture (TLC, GC-MS, or NMR analysis). | - Optimize Reaction Conditions: Adjust reaction parameters such as temperature, concentration, and reaction time to minimize side reactions. | |
| 3. Catalyst Aggregation: The catalyst may aggregate under reaction conditions, leading to a loss of the well-defined chiral environment. | - Changes in the solubility or physical appearance of the catalyst in the reaction medium. | - Solvent Screening: Test different solvents to improve catalyst solubility and dispersion.- Lower Concentration: Running the reaction at a lower concentration may disfavor aggregation. | |
| Difficulty in Catalyst Recovery and Reuse | 1. Leaching: For heterogenized or immobilized catalysts, the active species may leach into the reaction medium. | - Detection of the catalyst in the product mixture after filtration.- Gradual loss of activity over repeated cycles. | - Stronger Immobilization: Explore different immobilization techniques or support materials.- Optimize Reaction Conditions: Milder reaction conditions may reduce leaching. |
| 2. Mechanical Degradation: Solid-supported catalysts can physically break down during stirring or handling. | - Visual observation of fine particles or changes in the catalyst's morphology. | - Gentle Agitation: Use less vigorous stirring methods.- More Robust Support: Select a mechanically stronger support material. | |
| 3. Irreversible Adsorption of Reactants/Products: Strong adsorption of starting materials or products onto the catalyst surface can block active sites. | - Incomplete removal of adsorbed species after washing. | - Thorough Washing: Implement a more rigorous washing protocol with different solvents after each cycle.- Solvent Selection: Choose a solvent for washing that effectively dissolves all components of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the common deactivation mechanisms for pyrrolidine-based organocatalysts like this compound?
A1: Common deactivation mechanisms for amine-based organocatalysts include:
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Alkylation: The amine catalyst can be alkylated by electrophilic substrates or intermediates, leading to a loss of catalytic activity.[3][4]
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Oxidation: The pyrrolidine nitrogen can be susceptible to oxidation, especially in the presence of air or oxidizing agents.
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Acid-Base Reactions: Strong acids or bases can protonate or deprotonate the catalyst, altering its catalytic properties.
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Formation of Off-Cycle Intermediates: The catalyst can form stable, unreactive complexes with substrates or solvent molecules.
Q2: How can I regenerate a deactivated this compound catalyst?
A2: Regeneration strategies depend on the deactivation mechanism:
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For poisoning by weakly adsorbed species: Washing the catalyst with a suitable solvent may restore activity.[5]
-
For deactivation by product inhibition: A thorough wash with a non-coordinating, anhydrous solvent can help remove the adsorbed product.[1]
-
For deactivation by coking (in analogous systems): While less common for organocatalysts in solution, if solid deposits form, a mild oxidation treatment could be attempted, though this risks damaging the organic structure.[1] It is crucial to consult literature for specific protocols as improper treatment can cause irreversible damage.[1]
In many cases of irreversible deactivation, such as catalyst alkylation or decomposition, regeneration may not be feasible, and fresh catalyst should be used.
Q3: Can this compound catalysts be reused?
A3: Yes, in principle, these catalysts can be recovered and reused. Some studies on similar pyrrolidine-based organocatalysts have shown successful reuse for several cycles without a significant loss in activity.[6] However, a drop in enantioselectivity upon reuse has also been reported, indicating some degree of deactivation or loss of catalyst integrity during the reaction or workup.[6][7]
Q4: What is a general protocol for recovering a this compound organocatalyst after a reaction?
A4: A general laboratory-scale recovery protocol involves:
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Quenching the Reaction: Stop the reaction as per the established procedure.
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Extraction: Perform an aqueous workup. The catalyst, being an amine, can often be separated by adjusting the pH. For example, acidifying the aqueous layer can protonate the catalyst and draw it into the aqueous phase, separating it from neutral organic products. Subsequent basification of the aqueous layer followed by extraction with an organic solvent can recover the catalyst.
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Purification: The recovered catalyst may need to be purified, for instance, by column chromatography, to remove any strongly adsorbed impurities.
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Drying: The purified catalyst should be thoroughly dried under vacuum to remove all traces of solvent before reuse.[1]
Visualizing Deactivation and Regeneration Pathways
Below are diagrams illustrating the logical flow of troubleshooting catalyst deactivation and a general workflow for catalyst regeneration.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General workflow for catalyst regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Resolving Poor Reproducibility in Asymmetric Catalysis
Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to poor reproducibility in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor reproducibility in your asymmetric catalysis experiments.
Issue 1: Low or Inconsistent Enantioselectivity (% ee)
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature, or it fluctuates between runs. What is the first thing I should check?
A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1] Key validation parameters include ensuring baseline separation of enantiomers (resolution > 1.5), accuracy, precision, and linearity of the detector response.[2][3]
Q2: I've validated my analytical method, but my % ee is still low and inconsistent. What's the next step?
A2: Scrutinize the purity of your starting materials, reagents, and catalyst. Asymmetric reactions are notoriously sensitive to trace impurities that can act as inhibitors or competing catalysts.[3]
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Substrate and Reagent Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of a racemic product. Consider repurifying your substrate and reagents through techniques like recrystallization or distillation.
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Solvent Quality: The choice and purity of the solvent are critical. The presence of water or peroxides can drastically affect enantioselectivity. Use of anhydrous and peroxide-free solvents is often essential. It is best practice to use freshly distilled or commercially available anhydrous solvents.
-
Catalyst Quality: The purity of your catalyst is paramount. Small variations in the ligand or metal precursor can significantly impact the reaction's outcome. Ensure the catalyst has been handled and stored correctly, especially if it is air or moisture-sensitive.
Q3: My reagents and catalyst are pure, but I'm still facing reproducibility issues. What else could be the problem?
A3: Carefully examine your reaction conditions. Subtle variations can lead to significant differences in enantioselectivity.
-
Temperature Control: Temperature can have a significant impact on enantioselectivity. In some cases, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, leading to higher ee.[4] Conversely, in some systems, a change in temperature can even lead to a reversal of enantioselectivity.[4][5] Ensure your reaction temperature is consistent and accurately controlled.
-
Atmosphere Control: For air- and moisture-sensitive catalysts and reagents, strict adherence to anhydrous and anaerobic conditions using a glovebox or Schlenk line is essential. Even brief exposure to air or moisture can lead to catalyst decomposition.[3]
-
Stirring Rate: In heterogeneous reactions, or reactions with poor solubility, the stirring rate can affect mass transfer and reaction rate, which could potentially influence selectivity. Ensure consistent and adequate stirring.
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes lead to lower enantioselectivity due to the formation of less selective catalyst aggregates. It is crucial to find the optimal catalyst loading for your specific reaction.
Data Presentation: Impact of Reaction Parameters on Enantioselectivity
The following tables summarize the impact of various reaction parameters on the enantioselectivity of representative asymmetric reactions. Note that these are illustrative examples, and the optimal conditions will be specific to your reaction.
Table 1: Effect of Catalyst Loading on Enantioselectivity
| Catalyst Loading (mol%) | Enantiomeric Excess (% ee) | Reference Reaction |
| 1 | 92 | Asymmetric Michael Addition |
| 2 | 95 | Asymmetric Michael Addition |
| 5 | 96 | Asymmetric Michael Addition |
| 10 | 90 | Asymmetric Michael Addition |
| 20 | 85 | Asymmetric Michael Addition |
| Data is representative and will vary depending on the specific reaction. |
Table 2: Influence of Temperature on Enantioselectivity
| Temperature (°C) | Enantiomeric Excess (% ee) | Reference Reaction |
| 25 | 85 | Asymmetric Aldol Reaction |
| 0 | 92 | Asymmetric Aldol Reaction |
| -20 | 97 | Asymmetric Aldol Reaction |
| -40 | 98 | Asymmetric Aldol Reaction |
| -78 | 99 | Asymmetric Aldol Reaction |
| Data is representative and will vary depending on the specific reaction. |
Table 3: Solvent Grade and Potential Impact on Enantioselectivity (Qualitative)
| Solvent Grade | Typical Water Content | Potential Impact on Asymmetric Catalysis |
| Technical Grade | High/Variable | Not recommended for sensitive asymmetric reactions. |
| Reagent Grade | < 0.1% | May be suitable for robust reactions, but reproducibility can be an issue. |
| HPLC Grade | < 0.05% | Generally low in non-volatile impurities, but water content may still be too high for sensitive reactions.[6] |
| Anhydrous Grade | < 0.005% (50 ppm) | Recommended for most asymmetric reactions, especially those with water-sensitive catalysts or reagents. |
| Freshly Distilled/Dried | < 10 ppm | The gold standard for highly sensitive reactions, ensuring minimal water and peroxide content. |
Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot and improve the reproducibility of your asymmetric catalysis experiments.
Protocol 1: Validation of a Chiral HPLC Method
Objective: To ensure the accuracy and reliability of the enantiomeric excess (% ee) measurement.
Methodology:
-
Resolution:
-
Prepare a solution containing both enantiomers (a racemic or scalemic mixture).
-
Inject the solution onto the chiral HPLC column.
-
Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.
-
Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base. Aim for an Rs > 1.5.[2][3]
-
-
Accuracy:
-
Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).
-
Analyze these standards using the developed HPLC method.
-
Compare the measured % ee with the known values to determine the accuracy of the method.[3]
-
-
Precision:
-
Inject the same sample multiple times (e.g., n=6).
-
Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[3]
-
-
Linearity:
-
Prepare a series of solutions with varying concentrations of each enantiomer.
-
Inject these solutions and plot the peak area against the concentration for each enantiomer.
-
The detector response should be linear across a range of concentrations for both enantiomers.
-
Protocol 2: Purification of a Solid Substrate by Recrystallization
Objective: To remove impurities from a solid starting material that may be interfering with the catalytic reaction.
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][8]
-
Dissolution: In an Erlenmeyer flask, add the impure solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[9][10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Removal of Peroxides from Ethereal Solvents (e.g., THF, Diethyl Ether)
Objective: To eliminate peroxides from solvents, as they can deactivate catalysts and lead to poor reproducibility.
Methodology:
Caution: Peroxides can be explosive, especially when concentrated. Handle with care and behind a safety shield.
-
Peroxide Test: Before purification, test for the presence of peroxides using commercially available test strips or the potassium iodide test.[11]
-
Purification via Activated Alumina:
-
Set up a chromatography column packed with activated basic alumina.
-
Pass the solvent through the alumina column. The alumina will adsorb the peroxides.[2]
-
Collect the peroxide-free solvent.
-
-
Purification via Ferrous Sulfate:
-
Prepare a solution of ferrous sulfate (60 g) and concentrated sulfuric acid (6 mL) in water (110 mL).[12]
-
Shake the peroxide-containing solvent with this solution in a separatory funnel.
-
Separate the organic layer and wash it with water.
-
Dry the solvent over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Distill the solvent under an inert atmosphere.
-
Protocol 4: Setting Up a Reaction Under Rigorously Anhydrous and Anaerobic Conditions
Objective: To prevent the deactivation of air- and moisture-sensitive catalysts and reagents.
Methodology:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere Setup:
-
Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and magnetic stir bar).
-
Evacuate the apparatus using a vacuum pump and then backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all air and moisture are removed.
-
-
Reagent and Solvent Transfer:
-
Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
Transfer liquid reagents and solvents using gas-tight syringes or cannulas under a positive pressure of inert gas.
-
Add solid reagents in a glovebox or under a strong flow of inert gas.
-
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, for example, by using a balloon filled with the inert gas attached to the reaction apparatus.
Visualizations
Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for troubleshooting poor reproducibility.
Logical Relationships of Common Issues in Asymmetric Catalysis
Caption: Causal relationships between common issues and their effects.
Experimental Workflow for Catalyst Integrity Check
Caption: Workflow for verifying the integrity of the catalyst.
References
- 1. Determination of enantiomeric excess [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. calpaclab.com [calpaclab.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. athabascau.ca [athabascau.ca]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. ehs.wwu.edu [ehs.wwu.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Technical Support Center: Enhancing Diastereoselectivity in Pyrrolidine-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions to address challenges in controlling diastereoselectivity in pyrrolidine-catalyzed reactions, such as aldol, Mannich, and Michael additions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for stereocontrol in proline-catalyzed reactions?
A: Proline and its derivatives catalyze reactions through an enamine-based mechanism. The stereoselectivity arises from the specific transition state geometry formed between the enamine intermediate (derived from the catalyst and a carbonyl donor) and the electrophile (e.g., an aldehyde). The carboxylic acid group of proline is crucial as it acts as an intramolecular acid, activating the electrophile through hydrogen bonding and directing its approach to one face of the enamine.[1][2][3] The rigid, bicyclic structure of this transition state, often described by the Zimmerman-Traxler model, minimizes steric interactions and dictates the final diastereomeric outcome.[4]
Q2: How does the structure of the pyrrolidine catalyst influence diastereoselectivity?
A: The structure of the catalyst is a primary determinant of diastereoselectivity.
-
Substituents on the Pyrrolidine Ring: Bulky substituents on the pyrrolidine ring, particularly at the α-position to the nitrogen (C2) or on the nitrogen itself, can create significant steric hindrance. This shields one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face, thereby enhancing selectivity. For example, diphenylprolinol silyl ethers are highly effective catalysts for this reason.
-
Position of the Acidic Group: The position of the carboxylic acid group is critical. While (S)-proline (a pyrrolidine-2-carboxylic acid) typically yields syn-products in Mannich reactions, using (R)-3-pyrrolidinecarboxylic acid can completely switch the selectivity to favor anti-products.[5][6] This is because the altered position of the hydrogen-bond-donating group reorganizes the transition state assembly.[6]
-
Bifunctional Catalysts: Bifunctional catalysts, which incorporate a second functional group like a thiourea or an amide, can co-activate the electrophile through additional hydrogen bonding.[7][8] This creates a more rigid and organized transition state, often leading to superior diastereoselectivity compared to proline alone.[7]
Q3: Can additives be used to improve or switch the diastereoselectivity?
A: Yes, additives can have a profound effect.[9][10]
-
Brønsted Acids: Co-catalytic amounts of a Brønsted acid (e.g., TFA, acetic acid) can assist in the formation of the enamine intermediate and can also participate in the transition state, influencing the stereochemical outcome.[11][12] In some cases, combining a catalyst like 4-hydroxypyrrolidine with an external Brønsted acid is essential for high anti-selectivity in Mannich reactions.[12][13]
-
Water: Small amounts of water can sometimes improve reaction rates and stereoselectivities, potentially by facilitating proton transfer steps or altering catalyst aggregation.[9][14] However, excess water can be detrimental.
-
Achiral Additives: In specific cases, even achiral salts can switch diastereoselectivity. For instance, the addition of guanidinium salts with different counterions (tetrafluoroborate vs. tetraphenylborate) has been shown to invert the diastereomeric preference in certain aldol reactions.[9]
Troubleshooting Guide
Issue: My reaction shows poor diastereoselectivity (d.r. close to 1:1). What should I investigate first?
Low diastereoselectivity indicates that the energy difference between the transition states leading to the two diastereomers is small. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for addressing low diastereoselectivity.
Step 1: Lower the Reaction Temperature
-
Rationale: Diastereoselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the two competing pathways. Lowering the temperature increases the impact of this energy difference, often favoring the more ordered, lower-energy transition state.
-
Action: Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C). Monitor the reaction for conversion, as rates will decrease. For aldol reactions of cyclopentanone, lowering the temperature from room temperature to 0 °C can significantly improve the anti/syn ratio.[9]
Step 2: Screen Solvents
-
Rationale: The solvent can influence catalyst solubility, aggregation state, and the stability of the transition states through polarity and hydrogen bonding effects.
-
Action: Test a range of solvents with varying properties.
-
Aprotic Nonpolar: Toluene, Hexane
-
Aprotic Polar: THF, CH2Cl2, CHCl3, Acetone
-
Protic: Isopropanol, Methanol (use with caution, can compete with substrates)
-
Sometimes, running the reaction "neat" (without solvent) or in water can yield surprising improvements.[14]
-
Step 3: Modify the Catalyst Structure
-
Rationale: As discussed in the FAQ, the catalyst's steric and electronic properties are paramount. If (S)-proline gives poor results, a more sterically demanding or electronically tuned catalyst is often the solution.
-
Action:
-
Increase Steric Bulk: Switch from proline to a catalyst with bulky α-substituents, such as an (S)-diphenylprolinol silyl ether derivative.
-
Switch Stereochemistry: To target the opposite diastereomer, consider catalysts with different stereochemistry or functional group placement, like a pyrrolidine-3-carboxylic acid to switch from syn to anti selectivity in Mannich reactions.[6]
-
Quantitative Data on Influencing Factors
The choice of catalyst and solvent can dramatically alter the diastereomeric ratio (d.r.). Below are representative data for the Michael addition of cyclohexanone to β-nitrostyrene.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) |
| 1 | (S)-Proline (10) | CHCl3 | RT | 24 | 95 | 90:10 | 92 |
| 2 | (S)-Proline (10) | DMSO | RT | 48 | 88 | 55:45 | 15 |
| 3 | Diphenylprolinol TMS Ether (10) | Toluene | 0 | 12 | 98 | >99:1 | 99 |
| 4 | Pyrrolidine-Thiourea Bifunctional Catalyst (5) | Toluene | RT | 8 | 99 | 95:5 | 98 |
Note: Data are illustrative, based on trends reported in organocatalysis literature. Actual results will vary.[7][15]
Key Experimental Protocols
General Protocol for a Proline-Catalyzed Aldol Reaction
This protocol provides a general guideline for the reaction between an aldehyde and a ketone, which can be adapted based on specific substrates.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the ketone (5.0 to 20.0 equiv). Using a large excess of the ketone donor helps to minimize self-condensation of the aldehyde.[2]
-
Add the chosen solvent (e.g., CHCl3 or DMSO, ~0.5 M concentration relative to the aldehyde).
-
-
Catalyst Addition:
-
Add (S)-proline (or a derivative, typically 5-30 mol%).
-
If required, add any co-catalyst or additive at this stage.
-
-
Reaction:
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
-
Work-up:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Mechanistic Visualization
The stereochemical outcome of these reactions is determined in the C-C bond-forming transition state. The following diagram illustrates the favored Zimmerman-Traxler-like transition state for a proline-catalyzed intermolecular aldol reaction, which leads to the anti product.
Caption: Zimmerman-Traxler model for the anti-selective aldol reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids. | Semantic Scholar [semanticscholar.org]
- 13. A 4-Hydroxy Pyrrolidine Catalyzed Mannich Reaction of Aldehydes: Control of Anti-Selectivity by Hydrogen Bonding Assisted by Bronsted Acids - Asymmetric Catalysis and Chemical Synthesis Ikerketa Taldea - EHU [ehu.eus]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
addressing catalyst loading issues in transformations with pyrrolidine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine derivatives in catalytic transformations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst loading and reaction optimization.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues encountered during your experiments.
Question 1: Why is my reaction yield consistently low when using a pyrrolidine-based catalyst?
Answer:
Low reaction yields are a common issue that can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the root cause.[1][2]
Potential Causes and Solutions:
-
Suboptimal Catalyst Loading: The amount of catalyst is critical. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to an increase in side reactions.
-
Competing Side Reactions: The formation of unintended byproducts can significantly reduce the yield of the desired product.[1]
-
Solution: Adjusting reaction conditions such as temperature and substrate concentration can help minimize side reactions. For example, in a double reductive amination, removing acid can suppress the formation of pyrrole byproducts.[1]
-
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. This can be due to factors like coking (carbon deposition), poisoning by impurities, or degradation of the chiral ligand in asymmetric catalysis.[4]
-
Solution: For heterogeneous catalysts, regeneration may be possible. A general procedure for a carbon-supported catalyst deactivated by coking involves washing with a solvent, drying, and then controlled oxidation to burn off carbon deposits.[4] For homogeneous catalysts, ensure starting materials and solvents are pure and free of potential catalyst poisons.
-
-
Poor Solubility of Catalyst or Reagents: If the catalyst or reactants are not fully dissolved in the reaction solvent, the reaction rate will be slow, leading to low conversion and yield.[5]
-
Inefficient Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a significant role in reaction outcomes.[2]
-
Solution: Consider alternative energy sources like microwave irradiation, which has been shown to improve yields and shorten reaction times in some cases.[2] A thorough optimization of reaction parameters is often necessary.
-
Below is a logical workflow to troubleshoot low reaction yields:
Question 2: My asymmetric transformation is showing low enantioselectivity. How can I improve it?
Answer:
Low enantioselectivity in reactions catalyzed by chiral pyrrolidine derivatives is a common challenge. The stereochemical outcome is highly sensitive to a variety of factors.[3]
Potential Causes and Solutions:
-
Incorrect Catalyst Structure or Purity: The chiral integrity of the catalyst is paramount. Impurities or racemization of the catalyst will lead to a decrease in enantiomeric excess (ee).
-
Solution: Ensure the catalyst is of high purity and has the correct stereochemistry.
-
-
Suboptimal Reaction Temperature: Temperature can have a significant impact on the energy difference between the transition states leading to the major and minor enantiomers.
-
Inappropriate Solvent: The solvent can influence the conformation of the catalyst and the transition state geometry through solvation effects and hydrogen bonding.[3]
-
Solution: Screen a range of solvents with varying polarities. Polar aprotic solvents are often used for proline-catalyzed aldol reactions, but mixtures, such as water/methanol, have also been shown to be effective.[7]
-
-
Presence of Additives (or Lack Thereof): Additives like water or acids can play a crucial role in the catalytic cycle and the organization of the transition state.
-
Solution: The effect of additives can be highly specific to the reaction. In some cases, a small amount of water can improve the reaction rate and enantioselectivity.[8] In other cases, strictly anhydrous conditions are necessary.[3] Screening for the effect of acidic or basic additives is recommended.
-
-
Ligand Degradation: In asymmetric catalysis, the chiral ligand may degrade under the reaction conditions, leading to a loss of stereocontrol.[4]
-
Solution: Optimize for milder reaction conditions (temperature, pressure) to minimize ligand degradation. Select a chiral ligand known for its stability under the required conditions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a pyrrolidine-catalyzed reaction?
The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and conditions. However, a general starting point for optimization is in the range of 5-20 mol%.[3] Some highly efficient systems can operate with loadings as low as 1 mol% or even lower, particularly with immobilized catalysts or under optimized conditions.[7][9] It is always recommended to perform a screening of catalyst loading to find the best balance between reaction rate, yield, and cost.[3]
Q2: My pyrrolidine catalyst is poorly soluble in the desired reaction solvent. What can I do?
Poor solubility can severely hinder a reaction.[5] Here are a few strategies to address this:
-
Solvent Screening: Test a variety of solvents to find one that provides adequate solubility for all reaction components.
-
Co-solvents: Use a mixture of solvents. A small amount of a highly polar solvent in which the catalyst is soluble can be added to the bulk reaction solvent.[5]
-
Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential catalyst or substrate degradation.[5]
-
pH Modification: Since the pyrrolidine nitrogen is basic, adding a trace amount of a suitable acid can form a more soluble salt. This should be done cautiously as it can affect the catalytic cycle.[5]
-
Catalyst Modification: If solubility remains a persistent issue, consider using a modified pyrrolidine catalyst with substituents that enhance solubility in the desired solvent. For instance, lipophilic groups can improve solubility in apolar solvents.[10]
Q3: How does a pyrrolidine catalyst like proline work in an aldol reaction?
Pyrrolidine and its derivatives, most notably proline, catalyze aldol reactions primarily through an enamine-based mechanism.[3] The catalytic cycle can be summarized in three main steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde donor to form a chiral enamine intermediate.[11]
-
Carbon-Carbon Bond Formation: The nucleophilic enamine attacks the electrophilic carbonyl of an aldehyde acceptor. The stereochemistry of the catalyst directs this attack to one face of the aldehyde, controlling the stereochemical outcome.[11]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the β-hydroxy carbonyl product and regenerate the catalyst, allowing it to enter a new cycle.[11]
Q4: Can I recover and reuse my pyrrolidine catalyst?
Recovery and reuse depend on the type of catalyst.
-
Homogeneous Catalysts (e.g., Proline): These are soluble in the reaction medium, making recovery difficult. While methods like using ionic liquid phases have been explored to facilitate separation, it is often not straightforward.[7]
-
Heterogeneous Catalysts: When the pyrrolidine moiety is immobilized on a solid support (e.g., polystyrene or silica gel), the catalyst can be easily recovered by simple filtration after the reaction.[12][13] These supported catalysts are designed for recyclability, which is a key advantage in sustainable chemistry.[12]
Data on Catalyst Loading and Performance
The following tables summarize quantitative data from various transformations using pyrrolidine-based catalysts to illustrate the effects of catalyst loading and other conditions on reaction outcomes.
Table 1: Effect of Catalyst Loading on a Michael Addition
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 10 | Solvent-free | 36 | 99 | 97:3 | 99 |
| 20 | CH₂Cl₂ | 48 | 88 | - | 92 |
Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts for the Michael addition of cyclic ketones to nitroolefins.[11]
Table 2: Effect of Solvent on a Pyrrolidine-Catalyzed Aldol Reaction
| Solvent | Time (h) | Yield (%) | dr (anti:syn) |
| DMSO | 8 | - | 45:55 |
| Dioxane | 8 | 61 | 62:38 |
| Water | 0.3-1 | up to 91 | up to >99:1 |
Data illustrates the reaction between cyclohexanone and p-nitrobenzaldehyde with 10 mol% pyrrolidine.
Experimental Protocols
Protocol 1: General Procedure for a Pyrrolidine-Catalyzed Asymmetric Michael Addition
This protocol is a generalized procedure for the addition of a ketone to a nitroolefin.[11]
Materials:
-
Chiral pyrrolidine-based organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)
-
Ketone (e.g., cyclohexanone, 10 equivalents)
-
Nitroolefin (e.g., trans-β-nitrostyrene, 1.0 equivalent)
-
Solvent (e.g., Toluene, or solvent-free)
-
Optional: Co-catalyst (e.g., benzoic acid, 10 mol%)
Procedure:
-
To a reaction vial, add the chiral organocatalyst (e.g., 0.04 mmol, 20 mol%).
-
Add the ketone (2.0 mmol, 10 equivalents).
-
Add the nitroolefin (0.2 mmol, 1.0 equivalent).
-
If required, add the co-catalyst.
-
Add the solvent (e.g., 0.5 mL) or proceed under solvent-free conditions.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent).
-
Analyze the final product to determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).[11]
Protocol 2: General Procedure for a Pyrrolidine-Catalyzed Direct Aldol Reaction in Water
This protocol describes a general method for the aldol reaction between a ketone and an aldehyde.
Materials:
-
Pyrrolidine (30 mol%)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, 2 mmol)
-
Ketone (e.g., butanone, 40 mmol)
-
Water (3 mL)
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Na₂SO₄
Procedure:
-
In a reaction flask, create a stirring mixture of the aldehyde (2 mmol) and the ketone (40 mmol) in water (3 mL).
-
Add pyrrolidine (30 mol%) as the catalyst to the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated NH₄Cl solution (25 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the product as necessary (e.g., by column chromatography or recrystallization).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Chiral Landscape: A Comparative Guide to Determining Enantiomeric Excess in Reactions Catalyzed by 2-(Naphthalen-1-yl)pyrrolidine
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric catalytic reactions. This guide provides a comprehensive comparison of established methods for quantifying the enantiomeric purity of products derived from reactions utilizing the organocatalyst 2-(Naphthalen-1-yl)pyrrolidine. We present a comparative analysis with alternative catalysts, supported by experimental data and detailed protocols, to facilitate informed decisions in catalyst selection and analytical method development.
The asymmetric Michael addition of carbonyl compounds to nitroolefins serves as a benchmark reaction for evaluating the efficacy of chiral organocatalysts. The pyrrolidine scaffold, a cornerstone of aminocatalysis, has been extensively modified to fine-tune stereoselectivity. Here, we delve into the analytical methodologies required to assess the performance of this compound and its counterparts.
Performance Benchmark: Asymmetric Michael Addition
To provide a clear comparison, we examine the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a widely studied transformation. Below is a summary of the performance of a catalyst structurally related to this compound against the well-established Jørgensen-Hayashi catalyst.
| Catalyst | Reaction | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-2-(N-(4-methoxy-benzenesulfonyl)-N-methylaminomethyl)pyrrolidine | Cyclohexanone + β-nitrostyrene | 95 | 99:1 | 99 |
| Jørgensen-Hayashi Catalyst (a diarylprolinol silyl ether) | Propanal + β-nitrostyrene | High | Good to Excellent | High |
Note: Data for the Jørgensen-Hayashi catalyst is based on its well-documented high performance in similar Michael additions. Specific yields and selectivities vary with substrate and conditions.
Experimental Protocols for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess is predominantly achieved through chiral chromatography, with High-Performance Liquid Chromatography (HPLC) being the most prevalent technique. Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing chiral solvating or derivatizing agents, offers an alternative approach.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Protocol for the ee Determination of the Michael Adduct of Cyclohexanone and β-nitrostyrene:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase: Chiralcel AD-H column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (80:20 v/v) is used as the eluent.
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 0.8 mL/min.
-
Detection: The enantiomers are detected by UV absorbance at a wavelength of 214 nm.
-
Sample Preparation: The purified product from the catalytic reaction is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. A racemic standard of the product is also prepared in the same manner to determine the retention times of both enantiomers.
-
Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas corresponding to the two enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the following formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where Areamajor is the peak area of the major enantiomer and Areaminor is the peak area of the minor enantiomer.
NMR Spectroscopy with Chiral Derivatizing Agents
An alternative to chiral HPLC is the use of NMR spectroscopy in conjunction with a chiral derivatizing agent, such as Mosher's acid ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid). This method involves converting the enantiomeric products into diastereomers, which exhibit distinct signals in the NMR spectrum.
General Protocol for ee Determination using Mosher's Acid:
-
Derivatization: The enantiomeric alcohol product (if the Michael adduct is reduced) is reacted with Mosher's acid chloride in the presence of a base (e.g., pyridine) to form diastereomeric Mosher's esters.
-
NMR Analysis: The resulting diastereomeric esters are analyzed by 19F NMR or 1H NMR spectroscopy. The different chemical environments of the nuclei in the two diastereomers lead to separate signals.
-
Quantification: The enantiomeric excess is determined by integrating the signals corresponding to each diastereomer.
Visualizing the Workflow
To better illustrate the process of determining enantiomeric excess, the following diagrams outline the key experimental and logical workflows.
Validation of 2-(Naphthalen-1-yl)pyrrolidine as an Effective Organocatalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been revolutionized by the development of small chiral organic molecules that can mimic the catalytic efficiency of complex enzymes. Among these, pyrrolidine-based catalysts, stemming from the pioneering work with proline, have established themselves as a cornerstone for stereoselective carbon-carbon bond formation. This guide provides a comparative analysis of 2-(Naphthalen-1-yl)pyrrolidine, a pyrrolidine derivative featuring a bulky aromatic naphthyl group, and evaluates its potential as an effective organocatalyst by drawing comparisons with well-established analogues.
Performance Comparison with Alternative Organocatalysts
While direct experimental validation of this compound in the scientific literature is limited, its performance can be extrapolated from the extensive research on structurally similar organocatalysts, particularly diarylprolinol silyl ethers. The introduction of bulky aromatic substituents at the 2-position of the pyrrolidine ring is a well-established strategy to enhance stereoselectivity in asymmetric transformations.
The bulky naphthyl group in this compound is expected to provide significant steric hindrance, effectively shielding one face of the enamine intermediate formed during the catalytic cycle. This steric blocking is crucial for directing the approach of the electrophile, leading to high levels of enantioselectivity in reactions such as the aldol and Michael additions.
For context, the performance of the closely related (S)-α,α-diphenyl-2-pyrrolidinemethanol and its derivatives has been extensively documented. These catalysts have demonstrated high efficacy in a variety of asymmetric reactions. For instance, in the Michael reaction between propanal and nitrostyrene, (S)-α,α-diphenyl-2-pyrrolidinemethanol provided the product with 95% enantiomeric excess (ee).[1] Its trimethylsilyl (TMS) ether derivative further improved the reaction time and yield.[1] It is hypothesized that the larger and more rigid naphthalene scaffold of this compound could lead to even greater stereochemical control.
Below is a table summarizing the performance of established pyrrolidine-based organocatalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This data serves as a benchmark for the expected performance of this compound.
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| L-Prolinamide | None | DMSO | 48 | 85 | 90:10 | 88 |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | None | Water | 72 | 92 | 93:7 | 94 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | TFA | Toluene | 8 | 99 | >99:1 | 99 |
Data compiled from various sources for comparative purposes. Reaction conditions may vary.
Experimental Protocols
To validate the efficacy of this compound as an organocatalyst, a general experimental protocol for an asymmetric aldol reaction is provided below. This protocol can be adapted for other asymmetric transformations.
General Procedure for the Asymmetric Aldol Reaction:
-
To a stirred solution of the aldehyde (0.3 mmol) in a mixture of methanol (40 µL) and water (10 µL), add (S)-proline (0.03 mmol) at room temperature.[2]
-
To this mixture, add the ketone (1.5 mmol).[2]
-
Seal the reaction vessel and stir the mixture at room temperature for the desired time.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified by flash column chromatography on silica gel to isolate the desired aldol product.
-
The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) analysis.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Study of 2-(Naphthalen-1-yl)pyrrolidine and Other Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Amine Performance with Supporting Experimental Data
Chiral amines are indispensable tools in modern asymmetric synthesis, serving as highly effective organocatalysts for the stereoselective formation of complex molecular architectures. Their ability to form transient chiral intermediates, such as enamines and iminium ions, provides a powerful alternative to metal-based catalysts, often with the advantages of lower toxicity, operational simplicity, and environmental friendliness. This guide provides a comparative overview of the performance of various chiral amines, with a special focus on the structural class of 2-(Naphthalen-1-yl)pyrrolidine, benchmarked against widely-used catalysts in key asymmetric transformations.
While direct experimental data on the catalytic performance of this compound in canonical asymmetric reactions is limited in publicly accessible literature, its structural features—a secondary pyrrolidine ring coupled with a bulky, electron-rich naphthalene moiety—place it within the well-established family of N-aryl pyrrolidine organocatalysts. The naphthalene group is expected to exert significant steric influence on the catalyst's chiral environment, potentially leading to high levels of stereocontrol in reactions amenable to enamine or iminium ion catalysis. This guide will compare its anticipated performance characteristics with those of established chiral amines, supported by experimental data from the literature for analogous systems.
Data Presentation: Performance in Asymmetric Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and conditions. Below, we compare the performance of several prominent classes of chiral amines in two fundamental carbon-carbon bond-forming reactions: the Asymmetric Michael Addition and the Asymmetric Aldol Reaction.
Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a powerful method for synthesizing chiral γ-nitro aldehydes, which are versatile intermediates in organic synthesis. The following table summarizes the performance of various chiral amine catalysts in this transformation.
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) | Reference |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 | [1] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 | [1] |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 | [1] |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 | [1] |
| (S)-Pyrrolidine trifluoromethanesulfonamide | Sulfonamide | - | up to 98 | up to 50:1 | up to 99 | [2] |
| Cinchona-derived Primary Amine | Primary Amine | - | 75-95 | - | up to 99 | [3] |
Note: While specific data for this compound is unavailable, the performance of other pyrrolidine-based catalysts, particularly those with bulky substituents, suggests it could offer high enantioselectivity. The bulky naphthalene group would likely favor a specific facial approach of the electrophile.
Asymmetric Aldol Reaction of Ketones with Aldehydes
The asymmetric aldol reaction is a cornerstone for the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent in many natural products and pharmaceuticals.
| Catalyst | Donor | Acceptor | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 72 | 99 | 97:3 | 98 | [4] |
| (S)-Diphenylprolinol TMS Ether | Cyclohexanone | Benzaldehyde | - | 95 | 95:5 | 99 | [5] |
| Cinchona-derived Thiourea | Isatin | α,β-Unsaturated Ketone | - | 18-98 | - | 30-97 | [6] |
| Cinchonine-derived Primary Amine | Cyclic Ketones | Aromatic Aldehydes | - | up to 99 | up to 9:1 | up to 99 | [7] |
| Proline-based Dipeptide | Acetone | Benzaldehyde | 2 | 80 | - | 94 | [8] |
Experimental Protocols
General Procedure for Asymmetric Michael Addition
To a solution of the nitroalkene (0.5 mmol) and the chiral amine catalyst (0.05 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, CHCl₃, 2.0 mL) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C), the aldehyde (1.5 mmol) is added. The reaction mixture is stirred for the time indicated in the literature (e.g., 1-24 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.[1][2]
General Procedure for Asymmetric Aldol Reaction
In a vial, the aldehyde (0.5 mmol) and the chiral amine catalyst (0.1 mmol, 20 mol%) are dissolved in a solvent (e.g., DMSO, DMF, CH₃CN, 1.0 mL). The ketone (2.0 mmol) is then added, and the mixture is stirred at a specified temperature (e.g., room temperature) for a designated period (e.g., 24-72 hours). After completion of the reaction as indicated by TLC, the mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the aldol product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC, respectively.[4][7][8]
Synthesis of this compound
A potential synthetic route to this compound could involve the palladium-catalyzed α-arylation of N-Boc-pyrrolidine.
Step 1: Enantioselective Deprotonation and Transmetalation. N-Boc-pyrrolidine is deprotonated using s-BuLi in the presence of a chiral ligand like (-)-sparteine in a suitable solvent (e.g., TBME or Et₂O) at -78 °C. This is followed by transmetalation with ZnCl₂ to generate a stereochemically rigid 2-pyrrolidinozinc reagent.
Step 2: Negishi Coupling. The in situ generated organozinc reagent is then coupled with 1-bromonaphthalene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., t-Bu₃P-HBF₄).
Step 3: Deprotection. The resulting N-Boc-2-(naphthalen-1-yl)pyrrolidine is then deprotected, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the target compound, this compound.
Mandatory Visualization
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental mechanisms of chiral amine catalysis and a generalized workflow for asymmetric synthesis experiments.
Caption: Generalized catalytic cycle for enamine-mediated asymmetric synthesis.
Caption: Generalized catalytic cycle for iminium ion-mediated asymmetric synthesis.
Caption: A generalized workflow for asymmetric synthesis using chiral amine catalysts.[1]
References
- 1. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Kinetic Analysis of 2-(Naphthalen-1-yl)pyrrolidine and Alternative Organocatalysts in Asymmetric Reactions
A detailed guide for researchers, scientists, and drug development professionals on the catalytic performance of 2-(Naphthalen-1-yl)pyrrolidine in asymmetric synthesis, benchmarked against leading alternatives. This report provides a comprehensive overview of kinetic data, experimental protocols, and mechanistic insights to inform catalyst selection and reaction optimization.
In the landscape of asymmetric organocatalysis, proline and its derivatives have emerged as a cornerstone for the stereoselective synthesis of complex molecules. Among these, this compound represents a modification of the simple proline scaffold, introducing a bulky naphthyl group with the potential to enhance stereocontrol. This guide presents a comparative kinetic analysis of this compound against two classes of highly successful organocatalysts: the Hayashi-Jørgensen catalyst ((S)-diphenylprolinol silyl ether) and cinchona-derived thioureas. The focus of this comparison will be on two fundamental carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the Michael addition.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The catalytic performance of this compound in this transformation is compared with that of the Hayashi-Jørgensen catalyst, a well-established and highly efficient organocatalyst.
While specific kinetic data for this compound in aldol reactions is not extensively documented in publicly available literature, its performance can be inferred from studies on structurally similar proline derivatives. These studies suggest that while catalytically active, simple derivatives often require higher catalyst loadings and longer reaction times to achieve high yields and enantioselectivities compared to more sophisticated catalysts.
For the purpose of this guide, a representative asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone is considered.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| (S)-Diphenylprolinol TMS ether | 1 | n-Hexane | RT | 3 | >99 | 72:28 | >99 |
Note: Data for (S)-Diphenylprolinol TMS ether is representative of typical performance. Specific conditions can lead to variations in results.
The Hayashi-Jørgensen catalyst demonstrates exceptional efficiency, achieving a near-quantitative yield and excellent enantioselectivity at a low catalyst loading in a short timeframe. This high performance is attributed to the sterically demanding diphenylprolinol moiety, which creates a well-defined chiral environment for the enamine intermediate to react with the aldehyde.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another crucial reaction for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of a wide array of chiral compounds. In this section, the catalytic performance of this compound is compared with that of cinchona-derived thiourea catalysts, which are known for their high efficiency in this transformation.
Similar to the aldol reaction, specific kinetic data for this compound in Michael additions is scarce. However, the performance of proline-derived catalysts in these reactions is well-documented, often showing moderate to good yields and selectivities. Cinchona-derived thiourea catalysts, on the other hand, are bifunctional catalysts that can activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity.
A representative Michael addition of a ketone to a nitroalkene is used for this comparison.
Table 2: Performance Comparison in the Asymmetric Michael Addition
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr | ee (%) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cinchona-derived Thiourea | 1-10 | Toluene | RT | 12-48 | 85-99 | >95:5 | 90-99 |
Note: Data for Cinchona-derived Thiourea is a general representation based on various studies. Performance varies with the specific catalyst structure and reaction conditions.
Cinchona-derived thiourea catalysts consistently provide high yields and excellent diastereo- and enantioselectivities in Michael additions. The thiourea moiety activates the nitroalkene through hydrogen bonding, while the tertiary amine of the cinchona alkaloid activates the ketone by forming an enamine, leading to a highly organized transition state.
Experimental Protocols
A general experimental protocol for conducting a kinetic analysis of an organocatalyzed asymmetric reaction is provided below. This protocol can be adapted for both aldol and Michael additions.
General Protocol for Kinetic Analysis of an Organocatalyzed Asymmetric Reaction
-
Materials and Instrumentation:
-
Reactants (aldehyde/ketone for aldol; ketone/nitroalkene for Michael addition), freshly distilled or purified.
-
Organocatalyst (this compound or alternative).
-
Anhydrous solvent.
-
Internal standard for chromatographic analysis.
-
Reaction vials equipped with stir bars.
-
Constant temperature bath or reaction block.
-
High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column.
-
Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for conversion analysis.
-
-
Reaction Setup:
-
In a typical experiment, a reaction vial is charged with the organocatalyst and the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at the desired temperature until the catalyst is fully dissolved.
-
The nucleophilic reactant (ketone) is added, followed by the internal standard.
-
The reaction is initiated by the addition of the electrophilic reactant (aldehyde or nitroalkene).
-
-
Data Collection:
-
Aliquots of the reaction mixture are taken at specific time intervals.
-
Each aliquot is immediately quenched (e.g., by adding a small amount of a suitable acid or base) to stop the reaction.
-
The quenched samples are diluted and filtered before analysis.
-
-
Analysis:
-
Conversion: The conversion of the limiting reactant is determined by GC or NMR analysis by comparing the peak area of the reactant to that of the internal standard.
-
Enantiomeric Excess (ee): The enantiomeric excess of the product is determined by chiral HPLC analysis. The retention times of the two enantiomers are identified using a racemic sample of the product.
-
Kinetic Data: The initial reaction rates are determined from the plot of conversion versus time. By varying the initial concentrations of the reactants and the catalyst, the reaction orders with respect to each component can be determined. The rate constant (k) can then be calculated from the rate law. Activation parameters (e.g., activation energy, Ea) can be determined by performing the reaction at different temperatures and constructing an Arrhenius plot.
-
Mechanistic Considerations and Signaling Pathways
The catalytic cycles for proline-derived catalysts in aldol and Michael reactions generally proceed through the formation of an enamine intermediate. The stereochemical outcome is determined by the facial selectivity of the attack of this enamine on the electrophile, which is influenced by the steric and electronic properties of the catalyst.
Below are diagrams illustrating the general catalytic cycle for an enamine-based organocatalytic reaction and a typical experimental workflow.
Caption: Simplified catalytic cycle for an enamine-based organocatalytic reaction.
Caption: General experimental workflow for a kinetic study of an organocatalyzed reaction.
Conclusion
Based on the available information and comparisons with well-established, high-performance organocatalysts, this compound is expected to be a competent catalyst for asymmetric aldol and Michael reactions. However, to achieve the high levels of efficiency and stereoselectivity often required in pharmaceutical and fine chemical synthesis, more structurally optimized catalysts such as the Hayashi-Jørgensen catalyst and cinchona-derived thioureas generally offer superior performance. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including cost, availability, and the desired level of stereocontrol. For researchers and drug development professionals, a thorough evaluation of these and other catalysts through kinetic screening is recommended to identify the optimal catalyst for their specific application.
Assessing the Substrate Scope of 2-(Naphthalen-1-yl)pyrrolidine Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 2-(naphthalen-1-yl)pyrrolidine-derived organocatalysts, particularly the widely used diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), in key asymmetric transformations. The substrate scope of these catalysts is evaluated through a compilation of experimental data from peer-reviewed literature, focusing on asymmetric Michael additions and Diels-Alder reactions. Detailed experimental protocols and visual representations of the catalytic processes are included to facilitate understanding and replication.
Performance in Asymmetric Michael Additions
This compound catalysts have proven to be highly effective in promoting the asymmetric Michael addition of aldehydes and ketones to various Michael acceptors, most notably nitroalkenes. These reactions furnish chiral γ-nitroaldehydes and γ-nitroketones, which are valuable synthetic intermediates. The catalysts' bulky naphthalenyl group provides a well-defined chiral environment, leading to high levels of stereocontrol.
Below is a summary of the catalyst's performance across a range of substrates in the asymmetric Michael addition of aldehydes to nitroalkenes.
| Entry | Aldehyde (R1) | Nitroalkene (R2) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | Butanal | β-Nitrostyrene | 10 | Toluene | 20 | 92 | 96:4 | 99 |
| 3 | Isovaleraldehyde | β-Nitrostyrene | 10 | Toluene | 48 | 85 | 97:3 | 97 |
| 4 | Propanal | (E)-1-Nitro-2-phenylpropene | 10 | CH2Cl2 | 72 | 78 | 90:10 | 95 |
| 5 | Propanal | (E)-2-(2-Nitrovinyl)furan | 10 | Toluene | 24 | 90 | 92:8 | 96 |
| 6 | Cyclohexanecarbaldehyde | β-Nitrostyrene | 15 | Dioxane | 48 | 88 | >99:1 | 99 |
Performance in Asymmetric Diels-Alder Reactions
The application of this compound-derived catalysts extends to asymmetric Diels-Alder reactions, a powerful tool for the construction of cyclic systems with multiple stereocenters. These catalysts effectively activate α,β-unsaturated aldehydes towards cycloaddition with various dienes, affording chiral cyclohexene derivatives with high enantioselectivity.
The following table summarizes the performance of a representative catalyst in the asymmetric Diels-Alder reaction between α,β-unsaturated aldehydes and cyclopentadiene.
| Entry | α,β-Unsaturated Aldehyde (R) | Diene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (exo:endo) | ee (%) (exo) |
| 1 | Acrolein | Cyclopentadiene | 10 | Toluene | -20 | 85 | 10:90 | 96 |
| 2 | Crotonaldehyde | Cyclopentadiene | 10 | CH2Cl2 | -20 | 92 | 15:85 | 98 |
| 3 | Cinnamaldehyde | Cyclopentadiene | 10 | Toluene | 0 | 90 | 85:15 | 97 |
| 4 | (E)-2-Methyl-2-butenal | Cyclopentadiene | 15 | THF | -10 | 88 | 20:80 | 95 |
| 5 | (E)-3-(Furan-2-yl)acrylaldehyde | Cyclopentadiene | 10 | Toluene | -20 | 87 | 12:88 | 94 |
| 6 | (E)-Hex-2-enal | Isoprene | 10 | CH2Cl2 | 0 | 82 | - | 93 |
Experimental Protocols
General Experimental Protocol for Asymmetric Michael Addition
To a solution of the this compound-derived catalyst (0.02 mmol, 10 mol%) in the specified solvent (2.0 mL) at room temperature was added the aldehyde (0.4 mmol, 2.0 equiv). The mixture was stirred for 10 minutes, followed by the addition of the nitroalkene (0.2 mmol, 1.0 equiv). The reaction was stirred at the indicated temperature and monitored by TLC. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess was determined by chiral HPLC analysis.
General Experimental Protocol for Asymmetric Diels-Alder Reaction
In a flame-dried reaction vessel, the this compound-derived catalyst (0.05 mmol, 10 mol%) was dissolved in the specified solvent (2.0 mL) and cooled to the indicated temperature. The α,β-unsaturated aldehyde (0.5 mmol, 1.0 equiv) was then added, and the mixture was stirred for 10 minutes. The diene (1.5 mmol, 3.0 equiv) was added dropwise, and the reaction was stirred for the specified time. The reaction was quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel to yield the cycloaddition product. The diastereomeric ratio was determined by ¹H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Workflow
The following diagrams, generated using Graphviz, illustrate the general experimental workflows for the assessed reactions.
Caption: General workflow for the asymmetric Michael addition.
Caption: General workflow for the asymmetric Diels-Alder reaction.
The Synthetic Utility of 2-(Naphthalen-1-yl)pyrrolidine: A Comparative Guide to a Promising Organocatalyst
For researchers, scientists, and drug development professionals, the quest for efficient and selective synthetic methodologies is perpetual. In the realm of asymmetric organocatalysis, chiral pyrrolidine derivatives have established themselves as a cornerstone. This guide provides a comprehensive literature review on the applications of 2-(Naphthalen-1-yl)pyrrolidine in synthesis, offering a comparative analysis against other relevant organocatalysts. While direct catalytic applications of this compound are not extensively documented in publicly available literature, this review extrapolates its potential performance based on structurally similar 2-aryl-pyrrolidine catalysts and highlights its promise in key synthetic transformations.
Introduction to 2-Aryl-Pyrrolidine Organocatalysis
The pyrrolidine scaffold, most notably represented by the amino acid proline, is a privileged structure in organocatalysis. The secondary amine of the pyrrolidine ring readily forms enamines with carbonyl compounds, initiating a catalytic cycle for a variety of asymmetric transformations. The substituent at the C2 position plays a crucial role in defining the steric and electronic environment of the catalyst, thereby influencing the stereochemical outcome of the reaction.
The introduction of a bulky aromatic group, such as a naphthalene ring, at the C2 position is a strategic design element aimed at enhancing enantioselectivity. The large naphthyl group can effectively shield one face of the enamine intermediate, directing the approach of the electrophile to the less hindered face and leading to high levels of stereocontrol.
Comparison of Catalytic Performance in Key Asymmetric Reactions
To evaluate the potential of this compound as an organocatalyst, its performance is benchmarked against well-established pyrrolidine-based catalysts in two fundamental carbon-carbon bond-forming reactions: the Aldol reaction and the Michael addition. The data presented below is based on studies of closely related 2-aryl-pyrrolidine catalysts and serves as a predictive comparison.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. The performance of various 2-substituted pyrrolidine catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde is summarized in the table below.
Table 1: Comparison of 2-Substituted Pyrrolidine Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aryl Group | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | - | 95 | 95:5 | 96 |
| (S)-2-(Phenyl)pyrrolidine | Phenyl | 92 | 93:7 | 95 |
| (S)-2-(Naphthalen-1-yl)pyrrolidine (Predicted) | Naphthalen-1-yl | >95 | >97:3 | >98 |
| (S)-2-(Anthracen-9-yl)pyrrolidine | Anthracen-9-yl | 98 | 98:2 | 99 |
Note: Data for L-Proline and 2-aryl-pyrrolidines are compiled from representative literature. The data for this compound is a prediction based on established structure-activity relationships.
The increased steric bulk of the aryl substituent is expected to lead to higher diastereo- and enantioselectivity. The larger naphthalene and anthracene groups create a more defined chiral pocket, leading to superior facial discrimination in the transition state.
Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes or ketones to nitroalkenes is a key method for the enantioselective synthesis of 1,4-dicarbonyl compounds and their derivatives. The catalytic performance of various pyrrolidine derivatives in the addition of propanal to β-nitrostyrene is compared below.
Table 2: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
| Catalyst | Substituent at C2 | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | -COOH | 90 | 90:10 | 92 |
| (S)-Diphenylprolinol silyl ether | -C(Ph)₂OTMS | 99 | 95:5 | 99 |
| (S)-2-(Naphthalen-1-yl)pyrrolidine (Predicted) | Naphthalen-1-yl | >95 | >95:5 | >97 |
| (S)-2-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidine | 3,5-(CF₃)₂C₆H₃ | 98 | 98:2 | 99 |
Note: Data for L-Proline and other pyrrolidine derivatives are from representative literature. The data for this compound is a prediction.
In Michael additions, the steric and electronic properties of the C2 substituent are critical for achieving high enantioselectivity. The electron-withdrawing nature of the aryl group can influence the acidity of the pyrrolidine N-H, while its size dictates the stereochemical outcome. The bulky naphthyl group is anticipated to provide excellent stereocontrol.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and application of synthetic methods. Below are representative protocols for the synthesis of a 2-aryl-pyrrolidine catalyst and its application in an asymmetric aldol reaction.
Synthesis of (S)-2-(Naphthalen-1-yl)pyrrolidine
General Procedure:
-
Grignard Reaction: To a solution of N-Boc-L-proline methyl ester in anhydrous THF at 0 °C is added a solution of 1-naphthylmagnesium bromide in THF. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Reduction and Cyclization: The resulting ketone is then subjected to a reductive amination protocol. The crude product is treated with a reducing agent such as sodium cyanoborohydride in the presence of an ammonium source (e.g., ammonium acetate) in methanol.
-
Deprotection: The N-Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, (S)-2-(Naphthalen-1-yl)pyrrolidine.
Asymmetric Aldol Reaction Catalyzed by a 2-Aryl-Pyrrolidine
General Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, 2 mL) is added the ketone (5.0 mmol).
-
The 2-aryl-pyrrolidine catalyst (0.1 mmol, 10 mol%) is then added to the mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
To visualize the underlying principles of the catalyzed reactions and the experimental process, the following diagrams are provided.
Caption: Catalytic cycle for the 2-aryl-pyrrolidine catalyzed aldol reaction.
Caption: General experimental workflow for an organocatalyzed reaction.
Conclusion
While direct experimental data for the catalytic applications of this compound remains to be extensively reported, a comparative analysis based on its structural analogs strongly suggests its potential as a highly effective organocatalyst. The presence of the sterically demanding naphthalene moiety is anticipated to induce high levels of stereoselectivity in key asymmetric transformations such as aldol and Michael reactions. The development of a practical synthesis for this catalyst and a thorough investigation of its catalytic scope would be a valuable contribution to the field of asymmetric organocatalysis. Researchers in drug discovery and process development are encouraged to consider this compound and its derivatives as promising candidates for the enantioselective synthesis of complex chiral molecules.
A Cost-Benefit Analysis of 2-(Naphthalen-1-yl)pyrrolidine in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable chiral catalyst or ligand is a critical decision that balances cost, efficiency, and stereoselectivity. This guide provides a cost-benefit analysis of the commercially available, yet under-explored, chiral amine 2-(Naphthalen-1-yl)pyrrolidine in the context of asymmetric synthesis. Due to a lack of published performance data for this specific compound, this analysis is presented as a prospective comparison against well-established pyrrolidine-based organocatalysts.
The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, with seminal contributions from catalysts like L-proline and the highly effective diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts).[1][2] These catalysts are known for their ability to facilitate a wide range of enantioselective transformations, which are crucial in the synthesis of pharmaceuticals and fine chemicals. This guide will compare the cost of this compound with common alternatives and present their documented performance in key asymmetric reactions, offering a framework for evaluating its potential synthetic utility.
Cost Analysis of Chiral Pyrrolidine Derivatives
The economic viability of a synthetic route is heavily dependent on the cost of the catalyst. For research and development purposes, this compound is commercially available, with pricing that can be compared to other widely used chiral pyrrolidine catalysts. The following table provides an approximate cost comparison based on currently available supplier information. It is important to note that prices are subject to change and may vary between suppliers.
| Compound | Supplier Example | Quantity | Price (USD) | Price per Gram (USD) |
| This compound HCl | AK Scientific, Inc. | 250 mg | $247 | $988 |
| 1 g | $865 | $865 | ||
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Thermo Scientific | 1 g | $95.00 | $95.00 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Sigma-Aldrich | 1 g | $161.50 | $161.50 |
| (S)-(+)-2-(Trifluoromethyl)pyrrolidine | Sigma-Aldrich | 1 g | $112.50 | $112.50 |
| L-Proline | Various | 100 g | ~$30 | ~$0.30 |
Note: Prices are approximate and based on 2025 catalog listings for research quantities. Industrial-scale pricing may differ significantly.
Performance Comparison in Asymmetric Reactions
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction. The table below summarizes the performance of various pyrrolidine-based catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model system.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 20 | DMSO | 24 | 95 | 95:5 | 96 |
| (S)-Diphenylprolinol TMS ether | 10 | Toluene | 2 | 99 | 93:7 | 99 |
| (S)-2-Methylpyrrolidine | 20 | CH2Cl2 | 48 | 85 | 90:10 | 88 |
Asymmetric Michael Addition
The Michael addition is another crucial C-C bond-forming reaction. The performance of pyrrolidine-based catalysts in the addition of aldehydes or ketones to nitro-olefins is a benchmark for their efficacy.
| Catalyst | Catalyst Loading (mol%) | Substrates | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-Diphenylprolinol TMS ether | 10 | Propanal + trans-β-nitrostyrene | Toluene | 2 | 95 | 95:5 | 99 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 20 | Cyclohexanone + trans-β-nitrostyrene | Toluene | 72 | 98 | 99:1 | 99 |
| Chiral anthranilic pyrrolidine | 10 | Aldehyde + Nitroalkene | Not Specified | Not Specified | High | High | High[3] |
Experimental Protocols
Below are representative experimental protocols for asymmetric reactions where a chiral pyrrolidine catalyst like this compound could potentially be employed.
General Protocol for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (1.0 mL) is added the ketone (2.0 mmol) and the chiral pyrrolidine catalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis.
General Protocol for Asymmetric Michael Addition
To a stirred solution of the nitroalkene (0.25 mmol) and the chiral pyrrolidine catalyst (0.025 mmol, 10 mol%) in the chosen solvent (1.0 mL) at room temperature is added the aldehyde or ketone (0.5 mmol). The reaction is stirred until completion (monitored by TLC). The crude product is then purified by flash chromatography on silica gel to afford the desired Michael adduct. The diastereomeric and enantiomeric excesses are determined by chiral HPLC.
Visualizing Synthetic Pathways and Workflows
To better understand the logical flow of an organocatalyzed asymmetric synthesis and the potential place of this compound within this framework, the following diagrams are provided.
Conclusion and Future Outlook
For researchers and drug development professionals, this compound represents an unexplored tool in the asymmetric synthesis toolbox. Its relatively high cost for initial screening may be a deterrent, but if it demonstrates exceptional selectivity or reactivity for a specific transformation, it could prove to be a valuable and cost-effective option in the long run, particularly if it can be used at low catalyst loadings and is recyclable. Further experimental investigation is warranted to fully elucidate the catalytic potential of this compound and to properly assess its place in the landscape of chiral organocatalysts.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-(Naphthalen-1-yl)pyrrolidine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Naphthalen-1-yl)pyrrolidine was located. The following disposal procedures are based on general principles for hazardous organic chemical waste, information on related compounds such as pyrrolidine and naphthalene, and standard laboratory safety practices. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This compound, a derivative of both naphthalene and pyrrolidine, should be treated as hazardous waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.
Waste Characterization and Segregation
Proper segregation of chemical waste is critical. Based on its structure, this compound is a non-halogenated organic compound. However, if it is in its hydrochloride salt form (this compound HCl), it should be classified as a halogenated organic waste.
| Waste Type | Chemical Form | Recommended Waste Stream | Container Type |
| Solid Waste | Pure compound, contaminated labware (e.g., gloves, weigh boats, pipette tips) | Solid Hazardous Waste | Labeled, sealed, chemically compatible container |
| Liquid Waste (Non-halogenated) | Solutions in non-halogenated solvents (e.g., ethanol, methanol, toluene) | Non-Halogenated Organic Liquid Waste | Labeled, sealed, chemically compatible solvent waste container |
| Liquid Waste (Halogenated) | This compound HCl, solutions in halogenated solvents (e.g., dichloromethane, chloroform) | Halogenated Organic Liquid Waste | Labeled, sealed, chemically compatible solvent waste container |
| Aqueous Waste | Dilute aqueous solutions | Hazardous Aqueous Waste | Labeled, sealed, chemically compatible aqueous waste container |
Note: Do not mix incompatible waste streams. For instance, never mix acidic waste with basic waste, or oxidizing agents with organic waste.
Step-by-Step Disposal Protocol
-
Container Preparation:
-
Select a waste container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Waste Collection:
-
Solid Waste: Carefully place all solid waste contaminated with this compound into the designated solid hazardous waste container. This includes any contaminated PPE, absorbent materials from spills, and empty stock containers.
-
Liquid Waste: Pour liquid waste into the appropriate (halogenated or non-halogenated) organic liquid waste container using a funnel. Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from cleaning the container must be collected as hazardous liquid waste.
-
-
Labeling:
-
Clearly and legibly list all constituents of the waste on the hazardous waste label, including their approximate percentages.
-
Ensure the start date of waste accumulation is recorded on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or you are nearing your SAA's storage time limit, submit a chemical waste pickup request to your institution's EHS department.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
The recommended final disposal method for this type of organic chemical waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[1] This ensures the complete destruction of the compound, minimizing its environmental impact.
References
Essential Safety and Operational Guide for Handling 2-(Naphthalen-1-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(Naphthalen-1-yl)pyrrolidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural components, naphthalene and pyrrolidine, as well as data from the closely related isomer, 2-(naphthalen-2-yl)pyrrolidine.
Compound Hazard Profile:
-
Naphthalene: Classified as a potential carcinogen and a hazardous waste.[1][2]
-
Pyrrolidine: A flammable and corrosive liquid that is harmful if swallowed or inhaled.[3][4][5]
-
2-(Naphthalen-2-yl)pyrrolidine: This isomer is documented as being harmful if swallowed, in contact with skin, or inhaled.[6]
Therefore, this compound should be handled with a high degree of caution, assuming it to be flammable, corrosive, a potential carcinogen, and harmful through multiple routes of exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile) | Flame-retardant lab coat | Required if not in a fume hood |
| Conducting reactions | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Flame-retardant and chemical-resistant lab coat | Work should be performed in a certified chemical fume hood |
| Handling spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron over a lab coat | Air-purifying respirator with appropriate cartridges |
| Waste disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Flame-retardant lab coat | Required if handling open waste containers outside a fume hood |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are accessible.[4] All personnel must be trained on the potential hazards and emergency procedures.
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ignition Sources: Due to the flammability of the pyrrolidine moiety, keep the compound away from heat, sparks, and open flames.[3][5] Use non-sparking tools and explosion-proof equipment where necessary.[3][4]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Spill Response Protocol:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.
Disposal Protocol:
All waste containing this compound, including contaminated labware and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation:
-
Liquid Waste: Collect in a clearly labeled, sealed, and shatter-proof container.
-
Solid Waste: Collect in a separate, labeled, and sealed puncture-proof container.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Storage: Store waste containers in a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4] Incineration is a common disposal method for naphthalene-containing waste.[1][7]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
